2-Bromo-2',4'-dihydroxyacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULLGKGLGXMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947799 | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-39-6 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxyphenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone
This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile building block in medicinal chemistry and a valuable tool for biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.
Chemical and Physical Properties
This compound, also known by its synonyms 2,4-Dihydroxyphenacyl bromide and 4-(Bromoacetyl)resorcinol, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a brominated acetyl group and a dihydroxyphenyl moiety, imparts a unique reactivity that is leveraged in the development of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2491-39-6 | [2][3] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [2][3] |
| Appearance | White to off-white or light beige amorphous powder | [2] |
| Melting Point | 124-132 °C | [2] |
| Purity | ≥ 95-98% | [2] |
| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is through the direct bromination of 2',4'-dihydroxyacetophenone.[2] This electrophilic aromatic substitution reaction targets the alpha position of the acetyl group.[2]
Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone
This protocol describes a common laboratory-scale synthesis.
Materials:
-
2',4'-dihydroxyacetophenone
-
Bromine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.[4]
-
Bromination: Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.[4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with additional saturated sodium bicarbonate solution.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.[5]
Caption: Synthetic workflow for this compound.
Analytical Methodologies
The purity and identity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for its analysis.[6]
General Experimental Protocol: HPLC Analysis
While a specific validated method for this compound is not extensively published, a general reverse-phase HPLC method can be developed.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection Wavelength: Determined by scanning the UV spectrum of the compound, typically around 280 nm.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.
Biological Activity and Mechanism of Action
This compound is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[2][4] PTPs are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer.[2][4]
The proposed mechanism of action involves the electrophilic α-bromoketone moiety of the compound reacting with a nucleophilic cysteine residue within the active site of the PTP.[2] This reaction forms a covalent bond, irreversibly blocking the enzyme's active site and inhibiting its function.[2] This inhibition disrupts the signaling pathways regulated by the PTP.
Caption: Inhibition of a PTP signaling pathway.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] It may also be corrosive to metals.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool in several research areas:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.[1]
-
Biochemical Studies: Its ability to covalently inhibit PTPs makes it a useful probe for studying enzyme interactions and cellular signaling pathways.[4]
-
Organic Synthesis: The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of complex organic molecules, including flavonoids.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-2',4'-dihydroxyacetophenone chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in biochemical pathways.
Chemical Structure and IUPAC Name
This compound is a substituted acetophenone. Its structure features a phenyl ring with two hydroxyl groups at positions 2' and 4', and an acetyl group where the alpha-carbon is substituted with a bromine atom.
-
IUPAC Name: 2-bromo-1-(2,4-dihydroxyphenyl)ethanone[1]
-
Synonyms: 2,4-Dihydroxyphenacyl Bromide, 4-(Bromoacetyl)resorcinol[2]
-
Chemical Structure:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 2491-39-6 | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [1][3] |
| Appearance | White to off-white or light beige amorphous powder | [1][3] |
| Melting Point | 124-132 °C | [1][3][4] |
| Purity | ≥95-98% | [1][3] |
| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [3][4] |
| SMILES | Oc1ccc(c(O)c1)C(=O)CBr | [4][5] |
| Storage Conditions | Store at 0-8 °C | [1] |
Experimental Protocols: Synthesis
The most common method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 2',4'-dihydroxyacetophenone. The hydroxyl groups on the aromatic ring direct the bromine to the ortho and para positions, but the reaction specifically targets the alpha-position of the acetyl group to form the α-bromo ketone.[3]
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This protocol is a conventional method utilizing elemental bromine.
Materials:
-
2',4'-Dihydroxyacetophenone (DHA)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Ice
-
Hexane
-
Chloroform
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone (5 mmol, 0.76 g) in 20 mL of glacial acetic acid in a round-bottomed flask equipped with a magnetic stirrer.
-
Prepare a solution of bromine (5 mmol, 0.26 mL) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
After reflux, cool the mixture and pour it into a beaker containing 100 mL of water and 50 g of ice.
-
A solid precipitate will form. Collect the solid by filtration.
-
Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to yield pure this compound as yellow crystals.[6]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method uses a milder brominating agent, N-Bromosuccinimide (NBS), which can offer better control and safety.
Materials:
-
2',4'-Dichloroacetophenone (as a structural analog example)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottomed flask with reflux condenser
Procedure:
-
Dissolve 2',4'-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile in a round-bottomed flask.
-
Slowly add N-bromosuccinimide (0.37 mmol) to the stirred solution and continue stirring for 10-15 minutes.
-
Add p-toluenesulfonic acid (0.74 mmol, 2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[7]
Visualization of Synthesis and Biochemical Role
Synthesis Workflow
This compound is a key intermediate synthesized from 2',4'-dihydroxyacetophenone. It serves as a versatile building block for more complex molecules, such as flavonoids and other biologically active compounds.[3]
Caption: Synthetic pathway of this compound and its applications.
Biochemical Role as a PTP Inhibitor
This compound and its analogs function as cell-permeable, covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1. The α-bromoacetophenone moiety covalently binds to the catalytic domain of these enzymes, blocking their activity and modulating cellular signaling pathways. This inhibitory action makes it a valuable scaffold in the development of therapeutics for diseases involving PTP dysregulation.[8]
Caption: Mechanism of action as a covalent inhibitor of Protein Tyrosine Phosphatases (PTPs).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2491-39-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 4. 2-Bromo-2 ,4 -dihydroxyacetophenone 95 2491-39-6 [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [chemicalbook.com]
- 8. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2-Bromo-2',4'-dihydroxyacetophenone is a solid, appearing as a white to off-white or light beige amorphous powder.[1] It has a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] The melting point of the compound is reported to be in the range of 124-132 °C.[1]
| Property | Value | Reference |
| CAS Number | 2491-39-6 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to off-white amorphous powder | [1] |
| Melting Point | 124-132 °C | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is through the direct bromination of 2',4'-dihydroxyacetophenone. This electrophilic substitution targets the alpha position of the acetyl group.[1]
Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2',4'-dihydroxyacetophenone
-
Bromine (Br₂)
-
Acetic acid
-
Water
-
Ice
-
Hexane
-
Chloroform
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone in acetic acid in a round-bottomed flask equipped with a magnetic stirrer.
-
Prepare a solution of bromine in acetic acid.
-
Slowly add the bromine solution dropwise to the solution of 2',4'-dihydroxyacetophenone with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for a period of time (e.g., 2 hours), with the progress monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled and then poured into a beaker containing a mixture of water and ice.[2]
-
The resulting solid precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of hexane and chloroform, to yield pure this compound.[2]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data of 2',4'-dihydroxyacetophenone (Precursor)
As a reference for researchers, the spectroscopic data for the starting material, 2',4'-dihydroxyacetophenone (CAS No. 89-84-9), is provided below. This data is essential for monitoring the progress of the bromination reaction and for comparison with the expected spectra of the final product.
3.1. ¹H NMR Spectroscopy of 2',4'-dihydroxyacetophenone
The ¹H NMR spectrum of 2',4'-dihydroxyacetophenone provides characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Variable | Singlet (br) | 1H | 4'-OH |
| Variable | Singlet (br) | 1H | 2'-OH |
| 7.6 - 7.8 | Doublet | 1H | H-6' |
| 6.3 - 6.5 | Multiplet | 2H | H-3', H-5' |
| 2.5 - 2.6 | Singlet | 3H | -COCH₃ |
Note: The chemical shifts of hydroxyl protons are variable and depend on the solvent and concentration.
3.2. ¹³C NMR Spectroscopy of 2',4'-dihydroxyacetophenone
The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C=O |
| ~165 | C-2' |
| ~162 | C-4' |
| ~133 | C-6' |
| ~114 | C-1' |
| ~108 | C-5' |
| ~103 | C-3' |
| ~26 | -COCH₃ |
3.3. IR Spectroscopy of 2',4'-dihydroxyacetophenone
The IR spectrum of 2',4'-dihydroxyacetophenone exhibits characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3100 | Broad | O-H stretch (phenolic) |
| ~1640 | Strong | C=O stretch (ketone) |
| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| ~1270 | Strong | C-O stretch (phenol) |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic analysis of the compound.
References
Physical properties of 2-Bromo-2',4'-dihydroxyacetophenone: melting point, solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Bromo-2',4'-dihydroxyacetophenone (CAS Number: 2491-39-6), a crucial intermediate in organic and medicinal chemistry. This document focuses on its melting point and solubility, presenting available data and standardized experimental protocols for their determination.
Core Physical Properties
This compound, also known as 2,4-Dihydroxyphenacyl bromide or 4-(Bromoacetyl)resorcinol, is a solid compound at room temperature.[1][2] Its physical characteristics are pivotal for its application in synthesis, purification, and formulation development.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 124°C to 132°C. This narrow range suggests a stable crystalline structure. Impurities in a sample would typically lead to a depression and broadening of this melting point range.
| Property | Reported Value Range (°C) | Purity (%) | Source(s) |
| Melting Point | 128 - 132 | 95 | Sigma-Aldrich[1] |
| Melting Point | 127.0 - 131.0 | >97.0 | Tokyo Chemical Industry UK Ltd.[3] |
| Melting Point | 124 - 132 | ≥ 95-98 | Benchchem[4] |
Table 1: Reported Melting Point of this compound
Solubility
Given the lack of precise data, experimental determination is necessary for specific applications. The protocol outlined in the subsequent section provides a standardized method for this purpose.
Experimental Protocols
The following sections detail standardized laboratory procedures for the accurate determination of the melting point and solubility of this compound.
Melting Point Determination: Capillary Method
This method is a widely accepted technique for determining the melting point of a crystalline solid.
Materials:
-
This compound (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.
-
Initial Rapid Determination (Optional): To save time, a rapid preliminary measurement can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.
-
Accurate Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Heat the block rapidly to about 15-20°C below the anticipated melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.
Solubility Determination: Isothermal Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
An appropriate analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a known volume of the chosen solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution and Quantification: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine its concentration.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining melting point and solubility.
References
- 1. 2-ブロモ-2′,4′-ジヒドロキシアセトフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Dihydroxyphenacyl bromide [synhet.com]
- 3. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 4. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromoresorcinol CAS#: 6626-15-9 [m.chemicalbook.com]
Synthesis and characterization of 2-Bromo-2',4'-dihydroxyacetophenone
An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.[1][2] Its structure, which incorporates a reactive α-bromoketone and a dihydroxyphenyl moiety, makes it a valuable precursor for synthesizing a variety of biologically active molecules, including flavonoids and other therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and tabulated analytical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2491-39-6 | [1][3][4][5] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3][4][5] |
| Molecular Weight | 231.04 g/mol | [1][2][3][4] |
| Appearance | White to off-white or light beige amorphous powder | [1][2] |
| Melting Point | 124-132 °C | [1][3][4] |
| Purity | ≥ 95-98% | [1] |
| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [1][3][4] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the electrophilic bromination of 2',4'-dihydroxyacetophenone.[1] The reaction specifically targets the alpha-carbon of the acetyl group.[1] The hydroxyl groups on the aromatic ring are strong activating groups, which can also direct bromination to the aromatic ring; however, by controlling the reaction conditions, selective α-bromination can be achieved.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol details the bromination of 2',4'-dihydroxyacetophenone.
Materials:
-
2',4'-dihydroxyacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Ice
-
Hexane
-
Chloroform
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers
-
Crystallizing dish
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of bromine (5 mmol) in glacial acetic acid (10 mL) in a dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into a beaker containing water (100 mL) and ice (50 g).[6]
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to obtain pure this compound as yellow crystals.[6]
-
Dry the purified product under vacuum.
Characterization of this compound
The synthesized compound is characterized using various spectroscopic methods and physical property measurements to confirm its identity and purity.
Caption: General workflow for the synthesis and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.5 | Singlet | -OH (intramolecular H-bond) |
| ~10.0 | Singlet | -OH |
| ~7.7 | Doublet | Aromatic H |
| ~6.4 | Doublet | Aromatic H |
| ~6.3 | Singlet | Aromatic H |
| ~4.5 | Singlet | -CH₂Br |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O |
| ~165 | C-OH |
| ~162 | C-OH |
| ~133 | Aromatic C-H |
| ~113 | Aromatic C |
| ~108 | Aromatic C-H |
| ~103 | Aromatic C-H |
| ~31 | -CH₂Br |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32). For ¹³C NMR, a larger number of scans will be required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H stretch (phenolic, broad) |
| ~1640 | C=O stretch (ketone, conjugated) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1300 - 1000 | C-O stretch (phenol) |
| ~600 | C-Br stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, run the sample as a mull in Nujol or using an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| m/z | Assignment |
| 230/232 | [M]⁺, Molecular ion peak (isotopic pattern due to Br) |
| 151 | [M - Br]⁺ |
| 123 | [M - Br - CO]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).[7] For fragmentation analysis (MS/MS), the molecular ion can be selected and subjected to collision-induced dissociation.[7]
References
- 1. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-溴-2′,4′-二羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-溴-2′,4′-二羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
The α-Bromoketone Motif: A Gateway to Diverse Reactivity in 2-Bromo-2',4'-dihydroxyacetophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 2-Bromo-2',4'-dihydroxyacetophenone is a versatile synthetic intermediate whose chemical behavior is largely dictated by the interplay of its three key functional groups: the aromatic diol, the ketone, and critically, the α-bromine atom. This guide explores the pronounced reactivity of the α-bromoketone moiety, a feature that renders the molecule susceptible to a variety of chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, making the bromine atom an excellent leaving group in nucleophilic substitution reactions and facilitating other reaction pathways.[1]
Synthesis of this compound
The primary route for synthesizing this compound involves the direct bromination of the precursor, 2,4-dihydroxyacetophenone.[1] This reaction specifically targets the α-position of the acetyl group.[1] Various brominating agents can be employed, with elemental bromine in a suitable solvent like acetic acid or ether being a common choice.[1] However, the presence of the activating hydroxyl groups on the aromatic ring can lead to competitive electrophilic aromatic substitution, presenting a challenge for regioselective α-bromination.[1]
Key Reactive Pathways of the α-Bromoketone Group
The reactivity of the α-bromoketone group in this compound is multifaceted, enabling a range of synthetic applications.
Nucleophilic Substitution Reactions
The most prominent reaction of the α-bromoketone is nucleophilic substitution, primarily proceeding through an SN2 mechanism.[1] The electron-withdrawing carbonyl group polarizes the C-Br bond and stabilizes the transition state, making the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[1] This reactivity is fundamental to its application in the synthesis of diverse molecular scaffolds.
Common nucleophiles that readily displace the bromide ion include:
-
Amines and Thiols: Leading to the formation of α-aminoketones and α-thioketones, respectively. These products are valuable intermediates in the synthesis of various heterocyclic compounds.
-
Carboxylic Acids: Used in the protection of carboxylic acids as photoremovable p-hydroxyphenacyl (pHP) esters.[2]
-
Thiourea: Employed in the Hantzsch thiazole synthesis to construct thiazole rings.[3]
Elimination Reactions
Under basic conditions, this compound can undergo dehydrobromination to form an α,β-unsaturated ketone. This elimination reaction typically follows an E2 mechanism and is a useful method for introducing a carbon-carbon double bond into the molecule.[4]
Use in Heterocyclic Synthesis
The α-bromoketone functionality is a key component in the construction of various heterocyclic systems. A notable example is the Hantzsch thiazole synthesis , where this compound reacts with a thiourea derivative to form a 2-aminothiazole.[3] This reaction provides a straightforward route to a class of compounds with significant biological activity.
Application as a Photoremovable Protecting Group
This compound, also referred to as p-hydroxyphenacyl bromide (pHP-Br), is utilized as a photoremovable protecting group (PPG) for carboxylic acids, thiols, and phosphates.[2] The resulting p-hydroxyphenacyl (pHP) esters are stable but can be cleaved with high efficiency upon UV irradiation, releasing the active molecule.[2] This "caging" technique allows for precise spatial and temporal control over the release of bioactive substances, which is particularly valuable in time-resolved biological studies.[2] The deprotection occurs via a "photo-Favorskii" rearrangement.[2]
Role as an Enzyme Inhibitor
The electrophilic nature of the α-bromoketone group enables this compound and its derivatives to act as covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs).[3] The α-carbon is attacked by a nucleophilic cysteine residue in the active site of the PTP, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.[1][3] This property makes it a useful molecular probe for studying PTP function and a starting point for the design of therapeutic agents.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactions and biological activity of this compound and its derivatives.
| Property | Value | Reference |
| CAS Number | 2491-39-6 | [1][5] |
| Molecular Formula | C₈H₇BrO₃ | [1][5] |
| Molecular Weight | 231.04 g/mol | [1][5] |
| Appearance | White to off-white amorphous powder | [1][5] |
| Melting Point | 124-132 °C | [1] |
| Purity | ≥ 95-98% | [1][5] |
Table 1: Physicochemical Properties of this compound.
| Target Enzyme | Inhibitor | Kᵢ (µM) |
| PTP1B | 2-Bromo-4'-hydroxyacetophenone | 42 |
| SHP-1 | 2-Bromo-4'-hydroxyacetophenone | 43 |
Table 2: Enzyme Inhibition Data for a Related Compound, 2-Bromo-4'-hydroxyacetophenone. [3]
Experimental Protocols
General Procedure for α-Bromination of 2',4'-Dihydroxyacetophenone
Materials:
-
2',4'-Dihydroxyacetophenone
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone in acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of bromine in acetic acid to the stirred solution.
-
The reaction mixture is typically refluxed for a period of time (e.g., 2 hours).[6]
-
After the reaction is complete, the mixture is poured into water and ice, leading to the precipitation of the product.
-
The solid product is collected by filtration and can be purified by recrystallization.[6]
Hantzsch Thiazole Synthesis using this compound
Materials:
-
This compound
-
Phenylthiourea
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.[3]
-
Add phenylthiourea to the solution.[3]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
If the product precipitates as a hydrobromide salt, it can be collected by filtration.[3]
-
Alternatively, the reaction mixture can be concentrated, and the residue neutralized with a saturated aqueous solution of sodium bicarbonate to yield the free base, which is then collected by filtration, washed with water, and dried.[3]
-
The crude product can be purified by recrystallization.[3]
Protection of a Carboxylic Acid using this compound
Materials:
-
Carboxylic acid
-
This compound (pHP-Br)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetone or acetonitrile
Procedure:
-
Dissolve the carboxylic acid in anhydrous acetone in a round-bottom flask.[2]
-
Add TEA or DBU to the solution to form the carboxylate salt.[2]
-
Add pHP-Br to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC.[2]
-
Cool the reaction mixture and filter off the triethylammonium bromide precipitate.[2]
-
Concentrate the filtrate and purify the crude p-hydroxyphenacyl ester by column chromatography.[2]
Photodeprotection of a p-Hydroxyphenacyl (pHP) Ester
Materials:
-
p-Hydroxyphenacyl protected compound
-
Aqueous buffer or solvent mixture
-
UV light source (typically 300-350 nm)
Procedure:
-
Dissolve the pHP-protected compound in a suitable aqueous buffer or solvent mixture.
-
Irradiate the solution with a UV light source. The duration of irradiation depends on the substrate concentration and the light source intensity.[2]
-
Monitor the deprotection process by a suitable analytical method such as HPLC or TLC.
Visualizations
Caption: Covalent inhibition of PTP1B by this compound.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
References
The Pivotal Role of Phenolic Hydroxyl Groups in the Reactivity of 2-Bromo-2',4'-dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2',4'-dihydroxyacetophenone is a versatile trifunctional molecule featuring an α-bromo ketone, a resorcinol-type phenolic ring, and a carbonyl group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, including flavonoids, and a useful tool in medicinal chemistry. The reactivity of this compound is profoundly influenced by its two phenolic hydroxyl groups at the 2' and 4' positions. This technical guide provides an in-depth exploration of the role of these hydroxyl groups in directing the course and outcome of various reactions. It includes a detailed analysis of their impact on regioselectivity, reaction mechanisms, and the overall synthetic utility of the molecule. This document also presents a compilation of quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant reaction workflows and signaling pathways.
Introduction: The Structural and Reactive Landscape
This compound, also known as 4-(bromoacetyl)resorcinol, possesses a rich chemical personality due to the interplay of its functional groups. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic substitution, while the dihydroxy-substituted aromatic ring is activated towards electrophilic attack and its hydroxyl groups can undergo various modifications.
The central theme of this guide is the directing and modulating effect of the 2'- and 4'-hydroxyl groups. Their electronic and steric properties, particularly the ability of the 2'-hydroxyl group to form a strong intramolecular hydrogen bond with the carbonyl oxygen, create a significant difference in their reactivity, which can be exploited for selective chemical transformations.[1][2]
The Dichotomy of the Phenolic Hydroxyl Groups: A Tale of Two Reactivities
The key to understanding the chemistry of this compound lies in recognizing the distinct roles of the two phenolic hydroxyl groups.
-
The 4'-Hydroxyl Group: This hydroxyl group is more acidic and nucleophilic than the 2'-hydroxyl group. Its lone pair of electrons can readily participate in resonance with the aromatic ring, enhancing its nucleophilicity. Consequently, it is the primary site for reactions such as O-alkylation and O-acylation under basic conditions.[3]
-
The 2'-Hydroxyl Group: The proximity of the 2'-hydroxyl group to the carbonyl oxygen allows for the formation of a strong intramolecular hydrogen bond.[1] This hydrogen bond significantly reduces the acidity and nucleophilicity of the 2'-hydroxyl group, effectively "protecting" it from many reactions under mild conditions.[2] This phenomenon is the cornerstone of the regioselective reactions observed with this molecule.
Key Reactions and the Influence of Hydroxyl Groups
O-Alkylation: Regioselective Modification of the 4'-Hydroxyl Group
The alkylation of this compound's parent compound, 2',4'-dihydroxyacetophenone, serves as an excellent model to understand the regioselectivity driven by the hydroxyl groups. The 4'-hydroxyl group is preferentially alkylated due to its higher acidity and availability.[4]
Logical Relationship: Regioselective Alkylation
Caption: Regioselectivity in the alkylation of 2',4'-dihydroxyacetophenone.
Quantitative Data for Regioselective Alkylation of 2',4'-dihydroxyacetophenone [4]
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield of 4'-O-alkylated product (%) |
| 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 80 | 6 | 73 |
| 1,3-Dibromopropane | CsHCO₃ | CH₃CN | 80 | 6 | 85 |
| 1-Bromopropane | CsHCO₃ | CH₃CN | 80 | 6 | 95 |
| 1-Bromobutane | CsHCO₃ | CH₃CN | 80 | 6 | 92 |
Experimental Protocol: Regioselective Alkylation of 2',4'-dihydroxyacetophenone [4]
-
Materials: 2',4'-dihydroxyacetophenone, alkyl bromide, cesium bicarbonate (CsHCO₃), acetonitrile (CH₃CN), ethyl acetate, hexanes.
-
Procedure:
-
To a solution of 2',4'-dihydroxyacetophenone (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add the alkyl bromide (15.0 mmol).
-
Add cesium bicarbonate (2.9 g, 15 mmol).
-
Heat the reaction mixture at 80 °C for 6 hours with vigorous stirring.
-
Cool the reaction to room temperature and filter to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 4'-O-alkylated product.
-
O-Acylation: Protection and Functionalization
Similar to alkylation, acylation reactions preferentially occur at the more nucleophilic 4'-hydroxyl group. This selective acylation can be used to protect the 4'-OH while leaving the 2'-OH available for other transformations or to introduce specific acyl groups for structure-activity relationship studies.
Experimental Protocol: Selective Acylation of a Phenolic Hydroxyl Group (General Procedure) [5]
-
Materials: Dihydroxyacetophenone derivative, acyl chloride or anhydride, anhydrous dichloromethane, a Lewis acid catalyst (e.g., AlCl₃), saturated sodium bicarbonate solution, brine.
-
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the acyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Add a solution of the dihydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Cyclization Reactions: Synthesis of Flavonoids and Other Heterocycles
This compound is a key precursor for the synthesis of various flavonoids, such as flavones and aurones. The phenolic hydroxyl groups play a crucial role in these cyclization reactions.
Flavones can be synthesized from 2'-hydroxyacetophenones through methods like the Baker-Venkataraman rearrangement or oxidative cyclization of chalcones.[6] The 2'-hydroxyl group is essential for the final intramolecular cyclization step that forms the pyranone ring of the flavone skeleton.
Experimental Workflow: Flavone Synthesis
Caption: General workflow for the synthesis of flavones from this compound.
Aurones (2-benzylidenebenzofuran-3(2H)-ones) can be synthesized from 2'-hydroxychalcones via oxidative cyclization. The 2'-hydroxyl group attacks the α-carbon of the enone system, leading to the formation of the five-membered benzofuranone ring.[7][8]
Experimental Protocol: Synthesis of Aurones from a 2'-Hydroxychalcone (General Procedure) [7]
-
Materials: 2'-Hydroxychalcone derivative, mercuric acetate, pyridine, 1N HCl solution.
-
Procedure:
-
Reflux a mixture of the 2'-hydroxychalcone and mercuric acetate solution in pyridine with continuous stirring for 60 minutes.
-
Cool the reaction mixture and pour it into ice-cold water (50 ml).
-
Acidify the mixture with a 1N HCl solution.
-
Collect the precipitated aurone by filtration, wash with cold water, and dry.
-
Hantzsch Thiazole Synthesis
The α-bromo ketone functionality of this compound readily reacts with thiourea or substituted thioureas to form 2-aminothiazole derivatives. The phenolic hydroxyl groups can influence the reaction rate and may require protection depending on the reaction conditions and the desired final product.
Experimental Workflow: Hantzsch Thiazole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpab.com [ijpab.com]
2-Bromo-2',4'-dihydroxyacetophenone: A Comprehensive Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-2',4'-dihydroxyacetophenone (CAS No: 2491-39-6). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory and research environment.
Chemical Identification and Physical Properties
This compound, with the molecular formula C₈H₇BrO₃, is a solid, appearing as a white to yellow or orange powder or crystal.[1] It is also known by its synonyms, 2,4-Dihydroxyphenacyl Bromide and 4-(Bromoacetyl)resorcinol.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2491-39-6 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | [1] |
| Melting Point | 127.0 to 131.0 °C | [1] |
| Purity | >97.0% | [1] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |
| Air Sensitivity | Air Sensitive | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
Hazard Pictograms:
-
Corrosion
-
Harmful
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive range of PPE must be worn when handling this compound.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit are mandatory.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood.
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for handling solids.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly sealed and store under an inert gas as the compound is air-sensitive.[1]
-
Store in a corrosive-resistant container.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is vital in case of accidental exposure.
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air. 2. Keep the person calm and comfortable. 3. If breathing is difficult or has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with large amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Accidental Release Measures
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact emergency services.
-
Avoid breathing dust and ensure adequate ventilation.
-
Fire-Fighting Measures and Disposal
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols & Workflows
The following diagrams illustrate standardized workflows for critical safety procedures.
First Aid Response Workflow
Caption: Emergency First Aid Workflow for Exposure.
Chemical Spill Cleanup Protocol
Caption: Standard Protocol for Chemical Spill Cleanup.
Toxicological Information
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and all personnel handling this chemical should consult the most current SDS provided by the supplier and adhere to all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone: Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. The document details its discovery and historical background, outlines a robust experimental protocol for its synthesis, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the compound's role as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. A detailed description of the PTP1B signaling pathway and a protocol for assessing the inhibitory activity of this compound are provided, complete with mandatory visualizations to facilitate understanding of the complex concepts.
Introduction
This compound, also known as 2-bromo-1-(2,4-dihydroxyphenyl)ethanone, is a halogenated derivative of 2',4'-dihydroxyacetophenone. Its chemical structure, featuring a reactive α-bromo ketone and a dihydroxylated phenyl ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, most notably flavonoids. In recent years, it has garnered attention for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various signaling pathways. This guide aims to be a thorough resource for researchers working with or interested in this compound.
Discovery and Historical Background
The direct discovery of this compound is not well-documented in a single seminal publication. Its emergence is intrinsically linked to the development of synthetic methodologies for its precursors and the broader class of α-haloacetophenones.
The journey to this compound begins with its non-brominated precursor, 2',4'-dihydroxyacetophenone . This compound was first synthesized by Marceli Nencki and W. Schmid in 1881 through a process that has come to be known as the Nencki reaction .[1] This reaction involves the ring acylation of phenols with acids in the presence of a Lewis acid catalyst, such as zinc chloride.[1] The Nencki reaction provided a viable route to various hydroxylated acetophenones, which are key intermediates in the synthesis of natural products.
The subsequent step, the introduction of a bromine atom at the α-position of the acetyl group, is a logical extension of established organic reactions. The first reported synthesis of the parent compound, phenacyl bromide (α-bromoacetophenone), dates back to 1871.[2] The methods for α-bromination of ketones were further developed over the years, with various brominating agents and reaction conditions being explored to improve yields and selectivity.[3][4][5]
Given this historical context, the synthesis of this compound would have been a straightforward application of known reactions by the early 20th century for chemists seeking to create derivatives of 2',4'-dihydroxyacetophenone for various purposes, including the synthesis of flavonoids and other heterocyclic compounds.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2491-39-6 | [6] |
| Molecular Formula | C₈H₇BrO₃ | [6] |
| Molecular Weight | 231.04 g/mol | [6] |
| Appearance | White to off-white or light beige amorphous powder/crystal | [6] |
| Melting Point | 124-132 °C | [6] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |
| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N |
Table 2: Spectral Data of this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data available from chemical suppliers. | [7][8][9] |
| ¹³C NMR | Spectral data available from chemical suppliers. | [8][10][11] |
| IR | Spectral data available from chemical suppliers. | [7][10][11] |
| Mass Spec. | Spectral data available from chemical suppliers. | [7][8] |
Experimental Protocols
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the direct α-bromination of 2',4'-dihydroxyacetophenone.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
2',4'-Dihydroxyacetophenone
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled solution of 2',4'-dihydroxyacetophenone over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any remaining acetic acid and hydrobromic acid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified white to off-white crystals under vacuum.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Biological Activity Assessment: PTP1B Inhibition Assay
This compound acts as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[12] The α-bromo ketone moiety is an electrophilic group that can form a covalent bond with the catalytic cysteine residue in the active site of PTP1B, leading to irreversible inhibition.
PTP1B Signaling Pathway and Point of Inhibition
Caption: The insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Protocol for PTP1B Inhibition Assay:
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagents.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
This compound (test inhibitor)
-
A known PTP1B inhibitor as a positive control (e.g., Suramin)
-
DMSO for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in all wells is constant and low (typically ≤ 1%).
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solutions (or DMSO for the control), and the PTP1B enzyme.
-
Pre-incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader at time zero.
-
Incubate the plate at 37 °C and take kinetic readings of the absorbance at 405 nm at regular intervals for a specified duration (e.g., 30-60 minutes).
-
The rate of pNPP hydrolysis is proportional to the PTP1B activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Applications in Drug Development
The primary application of this compound in drug development stems from its utility as a versatile synthetic intermediate.
Logical Relationship of Applications
Caption: The role of this compound in the development of therapeutic agents.
-
Synthesis of Flavonoids: This compound is a key building block in the synthesis of various flavonoids, which are a large class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][10][13]
-
PTP1B Inhibition: As a direct inhibitor of PTP1B, it serves as a lead compound for the development of novel therapeutics for type 2 diabetes and obesity.[12][14][15][16][17][18] The covalent nature of its inhibition offers a starting point for designing potent and selective drugs.
Conclusion
This compound is a molecule with a rich chemical history and significant potential for future applications in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an invaluable tool for organic and medicinal chemists. The understanding of its inhibitory action on PTP1B opens up avenues for the rational design of new therapies for metabolic diseases. This technical guide has provided a detailed overview of its discovery, synthesis, and biological relevance, and it is hoped that it will serve as a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromo-4'-hydroxyacetophenone(2491-38-5) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-2′-hydroxyacetophenone(2491-36-3) 1H NMR [m.chemicalbook.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. 2,4'-Dibromoacetophenone(99-73-0) 1H NMR spectrum [chemicalbook.com]
- 12. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. | Sigma-Aldrich [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric and Differential Scanning Calorimetry Analysis of 2-Bromo-2',4'-dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Analysis of 2-Bromo-2',4'-dihydroxyacetophenone
This compound is a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Its thermal properties are critical for understanding its stability, purity, and processing parameters. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to characterize these properties. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and crystallization.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128-132 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in polar organic solvents |
Anticipated Thermogravimetric Analysis (TGA) Data
Based on the thermal behavior of related dihydroxyacetophenone and brominated aromatic compounds, a representative TGA profile for this compound is anticipated to show thermal stability up to its melting point, followed by decomposition at higher temperatures. The expected mass loss events are summarized in Table 2. It is important to note that this data is illustrative and actual experimental results may vary.
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 150 | < 1% | Loss of residual solvent or adsorbed moisture |
| 150 - 300 | ~35% | Initial decomposition, potential loss of HBr and CO |
| 300 - 600 | ~60% | Further decomposition of the aromatic ring structure |
| > 600 | ~5% | Residual char |
Anticipated Differential Scanning Calorimetry (DSC) Data
The DSC thermogram of a crystalline organic compound like this compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically result in a broadening of this peak and a depression of the melting temperature. Table 3 presents the anticipated DSC data.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 128 | 130 | 100 - 150 |
| Decomposition | > 200 | - | Exothermic |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a crystalline organic solid such as this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: Start the analysis from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C to ensure complete decomposition.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) with a purge rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Program:
-
Heat from ambient temperature to a temperature approximately 20-30 °C above the expected melting point.
-
Hold at this temperature for 1-2 minutes to ensure complete melting.
-
Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature.
-
A second heating cycle may be performed to investigate any changes in the material's thermal properties after the initial melt.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the thermal analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Flavonoids Using 2-Bromo-2',4'-dihydroxyacetophenone as a Precursor
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoid derivatives is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed protocols for a plausible synthetic route to 7-hydroxyflavones, utilizing 2-Bromo-2',4'-dihydroxyacetophenone as a key starting material. The proposed pathway involves a two-step process: the synthesis of a 2',4'-dihydroxychalcone intermediate via a Wittig reaction, followed by an oxidative cyclization to yield the final flavone.
Overall Synthetic Workflow
The synthesis commences with the conversion of this compound to a phosphonium ylide, which then reacts with an aromatic aldehyde to form a 2',4'-dihydroxychalcone. This intermediate subsequently undergoes an iodine-mediated oxidative cyclization to afford the 7-hydroxyflavone.
Experimental Protocols
Step 1: Synthesis of 2',4'-Dihydroxychalcone via Wittig Reaction
This protocol describes the synthesis of a 2',4'-dihydroxychalcone from this compound and a representative aromatic aldehyde (benzaldehyde).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzaldehyde
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Protocol:
-
Formation of the Phosphonium Salt:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 24 hours. The formation of a precipitate (the phosphonium salt) may be observed.
-
If a precipitate forms, collect it by filtration, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, the solution can be used directly in the next step after ensuring the reaction is complete by TLC.
-
-
Formation of the Ylide:
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange colored ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2',4'-dihydroxychalcone.
-
Step 2: Oxidative Cyclization of 2',4'-Dihydroxychalcone to 7-Hydroxyflavone
This protocol details the conversion of the synthesized 2',4'-dihydroxychalcone to 7-hydroxyflavone using an iodine-catalyzed oxidative cyclization.[1]
Materials:
-
2',4'-Dihydroxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
-
Ethanol for recrystallization
Protocol:
-
Reaction Setup:
-
Reaction:
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water with vigorous stirring. A precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water until the filtrate is neutral.[1]
-
Dry the crude product under vacuum.
-
Recrystallize the crude 7-hydroxyflavone from ethanol to obtain the pure product.
-
Data Presentation
Table 1: Reactants and Expected Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₇BrO₃ | 231.04 | Precursor |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Reagent |
| Benzaldehyde | C₇H₆O | 106.12 | Reagent |
| 2',4'-Dihydroxychalcone | C₁₅H₁₂O₃ | 240.25 | Intermediate |
| Iodine | I₂ | 253.81 | Catalyst |
| 7-Hydroxyflavone | C₁₅H₁₀O₃ | 238.24 | Final Product |
Table 2: Expected Yields and Physicochemical Properties
| Compound | Expected Yield (%) | Melting Point (°C) | Appearance |
| 2',4'-Dihydroxychalcone | 60-75 | ~150-152 | Yellow to orange solid |
| 7-Hydroxyflavone | 70-85 | 245-247 | Pale yellow crystalline solid |
Table 3: Spectroscopic Data for 7-Hydroxyflavone
| Spectroscopic Data | Expected Values |
| ¹H NMR | δ (ppm): Signals corresponding to the aromatic protons of the A and B rings, a singlet for the H-3 proton, and a singlet for the hydroxyl proton.[2] |
| ¹³C NMR | δ (ppm): Signals for the carbonyl carbon (~176-180 ppm), carbons of the aromatic rings, and the C-2 and C-3 carbons of the pyranone ring. The C-2 signal is typically downfield (~163 ppm) and the C-3 signal is upfield (~107 ppm).[2] |
| IR (KBr) | ν (cm⁻¹): ~3100-3300 (O-H stretching), ~1630 (C=O stretching), ~1600, 1580, 1490 (C=C aromatic stretching). |
| Mass Spec (ESI) | m/z: [M+H]⁺ at 239.06. |
Reaction Mechanisms and Visualizations
Mechanism of Chalcone Formation (Wittig Reaction)
The Wittig reaction proceeds through the formation of a phosphonium ylide, which then reacts with the aldehyde via a four-membered ring intermediate (oxaphosphetane) to yield the alkene (chalcone) and triphenylphosphine oxide.
Mechanism of Oxidative Cyclization to Flavone
The oxidative cyclization of a 2'-hydroxychalcone to a flavone in the presence of iodine and DMSO is believed to proceed through an initial intramolecular Michael addition to form a flavanone intermediate, which is then oxidized to the flavone.[3]
References
Application Note and Protocol: Synthesis of Bromo-Dihydroxy Chalcones via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] The biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[1]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a benzaldehyde derivative.[4] However, the direct condensation of 2-Bromo-2',4'-dihydroxyacetophenone presents significant challenges. The presence of acidic phenolic protons can interfere with the basic catalyst, and the unprotected hydroxyl groups can lead to side reactions and the formation of complex mixtures.[5] Furthermore, the α-bromo substituent can be labile under basic conditions.
This application note provides a robust, multi-step protocol for the synthesis of bromo-dihydroxy chalcones, overcoming these challenges by employing a protection-condensation-deprotection strategy. This method ensures higher yields and purity of the final products, which are valuable scaffolds for drug discovery, particularly as potential inhibitors of inflammatory pathways like the NF-κB signaling cascade.[6][7]
Reaction Principle and Workflow
The proposed synthetic route involves three key stages:
-
Protection: The two phenolic hydroxyl groups of this compound are protected as methoxymethyl (MOM) ethers. The MOM group is stable under the basic conditions of the Claisen-Schmidt condensation but can be easily removed under mild acidic conditions.[8]
-
Condensation: The protected acetophenone derivative undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde to form the protected chalcone.
-
Deprotection: The MOM protecting groups are removed from the chalcone intermediate to yield the final 2-bromo-2',4'-dihydroxy-substituted chalcone.
The overall experimental workflow is illustrated in the diagram below.
References
- 1. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Chalcones from 2-Bromo-2',4'-dihydroxyacetophenone and Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] The synthesis of diverse chalcone derivatives is a key area of research in medicinal chemistry for the development of novel therapeutic agents.
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[1] This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[2] This document provides detailed protocols for the synthesis of novel chalcones by reacting 2-Bromo-2',4'-dihydroxyacetophenone with various substituted benzaldehydes.
Applications
Chalcones derived from this compound are of significant interest for potential therapeutic applications. The presence of the bromine atom and hydroxyl groups on one of the aromatic rings can significantly influence the biological activity of the resulting chalcone.
-
Anticancer Drug Development: Chalcones are known to exhibit cytotoxic activity against various cancer cell lines. The synthesized compounds can be screened for their potential as anticancer agents.
-
Anti-inflammatory Agents: The anti-inflammatory properties of chalcones make them promising candidates for the development of drugs to treat inflammatory disorders.
-
Enzyme Inhibition Studies: Chalcones can act as inhibitors of various enzymes, and the synthesized derivatives can be used to explore structure-activity relationships for specific enzyme targets.
-
Precursors for Heterocyclic Compounds: The α,β-unsaturated ketone moiety in chalcones serves as a versatile synthon for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the base-catalyzed synthesis of chalcones from this compound and a variety of substituted benzaldehydes.
Materials and Reagents:
-
This compound
-
Substituted Benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Catalyst Addition: To the stirred solution, slowly add an aqueous solution of NaOH (40-50%) or KOH (40-50%) dropwise at room temperature. The reaction mixture will typically develop a deep color.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. A solid precipitate of the crude chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. If recrystallization is not sufficient, column chromatography on silica gel can be employed for further purification.
-
Drying: Dry the purified chalcone in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the chalcone is soluble at high temperatures but sparingly soluble at room temperature. Ethanol is a common choice.
-
Dissolution: Dissolve the crude chalcone in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Representative Yields of Chalcones from this compound
| Entry | Substituted Benzaldehyde | Product | Typical Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 75-85 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-80 |
| 4 | 3-Nitrobenzaldehyde | (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 65-75 |
| 5 | 4-Hydroxybenzaldehyde | (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 70-80 |
Note: Yields are representative and can vary based on reaction conditions and purification methods.
Table 2: Spectroscopic Data for a Representative Chalcone: (E)-1-(2-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (in CDCl₃, δ ppm) | ~12.0-13.0 (s, 1H, -OH), 7.8-8.2 (d, 1H, H-β), 7.4-7.8 (d, 1H, H-α), 6.5-7.6 (m, aromatic-H) |
| ¹³C NMR (in CDCl₃, δ ppm) | ~192 (C=O), ~145 (C-β), ~122 (C-α), 110-160 (aromatic-C) |
| IR (KBr, cm⁻¹) | ~3400 (-OH), ~1640 (C=O), ~1580 (C=C), ~1200-1300 (C-O), ~550-650 (C-Br) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituted benzaldehyde used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of chalcones.
Signaling Pathway Modulation by Chalcones
Chalcones are known to modulate various signaling pathways involved in inflammation and cancer. A key pathway inhibited by many chalcones is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
References
Hantzsch thiazole synthesis using 2-Bromo-2',4'-dihydroxyacetophenone
Answering the user's request.## Application Note: Hantzsch Thiazole Synthesis of 2-Amino-4-(2,4-dihydroxyphenyl)thiazole
Abstract
This application note provides a detailed protocol for the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole via the Hantzsch thiazole synthesis.[1][2] The protocol utilizes 2-Bromo-2',4'-dihydroxyacetophenone and thiourea as key starting materials. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, data presentation, and workflow visualizations to facilitate the synthesis and exploration of novel thiazole-based compounds.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly efficient method for the preparation of thiazole rings.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][6] This synthesis is known for its simplicity and generally high yields.[6]
This compound is a versatile building block in organic synthesis.[7] Its reactive α-bromoketone functionality and phenolic hydroxyl groups make it an excellent precursor for constructing diverse heterocyclic systems.[7][8] The resulting 4-(2,4-dihydroxyphenyl)thiazole core is a privileged structure in medicinal chemistry, with derivatives showing potential as enzyme inhibitors, such as protein tyrosine phosphatase (PTP) inhibitors, which are relevant in metabolic disease research.[7][8]
This note details the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole, a compound with potential for further functionalization in drug discovery programs.
Reaction Scheme
The synthesis proceeds via the reaction of this compound with thiourea in an alcoholic solvent. The reaction mechanism initiates with a nucleophilic attack (SN2) by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][9]
Scheme 1: Synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole
Image of the chemical reaction showing this compound reacting with thiourea to yield 2-amino-4-(2,4-dihydroxyphenyl)thiazole hydrobromide, which is then neutralized to the free base.
Experimental Protocol
Materials:
-
This compound (CAS: 2491-39-6)
-
Thiourea
-
Ethanol (Absolute)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.31 g, 10 mmol) in absolute ethanol (40 mL).
-
To this solution, add thiourea (1.2 eq, e.g., 0.91 g, 12 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate as the hydrobromide salt.
-
Pour the cooled mixture into a beaker containing 100 mL of cold distilled water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt to yield the free base of the thiazole product.[10]
-
A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove any inorganic salts and unreacted thiourea.
-
Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
The following table summarizes representative data for the synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole. (Note: Actual results may vary based on specific reaction conditions and scale).
| Parameter | Value |
| Product Name | 2-amino-4-(2,4-dihydroxyphenyl)thiazole |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Appearance | Light yellow to beige solid |
| Yield | 85 - 95% |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ppm (Expected) 9.5-10.0 (br s, 2H, -OH), 7.0-7.5 (m, 3H, Ar-H), 6.8 (s, 2H, -NH₂), 6.5 (s, 1H, Thiazole-H) |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ppm (Expected) 168.0 (C-NH₂), 158.0, 156.5, 149.0, 128.0, 115.0, 112.5, 107.0, 103.0 |
| Purity (by HPLC) | >95% (after recrystallization) |
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
The diagram below illustrates the step-by-step mechanism for the Hantzsch synthesis, starting from the nucleophilic attack of the thioamide on the α-bromoketone.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Diagram 2: Experimental Workflow
This flowchart provides a visual guide to the laboratory procedure, from combining reagents to final product isolation.
Caption: Step-by-step workflow for thiazole synthesis.
Diagram 3: Potential Application in Signal Pathway Inhibition
Thiazole derivatives are known to act as inhibitors of various enzymes. The diagram below shows a generalized representation of how a synthesized thiazole derivative could inhibit a protein tyrosine phosphatase (PTP), a key regulator in cellular signaling.
Caption: Inhibition of a PTP signaling pathway by a thiazole derivative.
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. purkh.com [purkh.com]
- 5. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Aurones from 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of aurones, a class of flavonoids with significant therapeutic potential, using 2-bromo-2',4'-dihydroxyacetophenone as a key starting material. The document outlines the synthetic route, experimental procedures, and potential applications of the resulting aurone derivatives in drug discovery and development.
Aurones are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2] Their unique five-membered heterocyclic core distinguishes them from other flavonoids and contributes to their broad bioactivity.[2] This protocol focuses on a reliable method for the synthesis of aurone scaffolds, which can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Experimental Protocols
The synthesis of aurones from this compound is typically achieved through a two-step process involving an initial condensation with an aromatic aldehyde to form a chalcone intermediate, followed by an intramolecular cyclization to yield the aurone. An alternative one-pot approach is also described.
Method 1: Two-Step Synthesis via Chalcone Intermediate
Step 1: Synthesis of 2'-Bromo-2,4-dihydroxychalcone (Chalcone Intermediate)
This step involves the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde in the presence of a base.
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution and stir.
-
Slowly add an aqueous solution of KOH (40-50%) or NaOH to the mixture while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl until the pH is neutral.
-
The precipitated solid (chalcone) is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Intramolecular Cyclization to Aurone
The synthesized chalcone is then cyclized to the corresponding aurone.
-
Materials:
-
2'-Bromo-2,4-dihydroxychalcone (from Step 1)
-
Base (e.g., Potassium carbonate, Sodium acetate)
-
Solvent (e.g., Acetone, Dimethylformamide - DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 2'-bromo-2,4-dihydroxychalcone (1 equivalent) in acetone or DMF in a round-bottom flask.
-
Add a base such as potassium carbonate (2-3 equivalents) or sodium acetate to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aurone by column chromatography on silica gel or by recrystallization.
-
Method 2: One-Pot Synthesis of Aurones
This method provides a more streamlined approach to aurone synthesis directly from the starting materials.
-
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Base (e.g., Potassium carbonate, Piperidine)
-
Solvent (e.g., Ethanol, DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the substituted aromatic aldehyde (1.1 equivalents), and a suitable solvent like ethanol or DMF.
-
Add a base such as potassium carbonate or a few drops of piperidine to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into acidified ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aurone.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of aurones, illustrating the effect of different substituents on the aromatic aldehyde on the reaction yield.
| Entry | Aldehyde Substituent | Method | Reaction Time (h) | Yield (%) |
| 1 | H | Two-Step | 24 (Step 1), 6 (Step 2) | 75 |
| 2 | 4-OCH₃ | Two-Step | 22 (Step 1), 5 (Step 2) | 82 |
| 3 | 4-Cl | Two-Step | 26 (Step 1), 7 (Step 2) | 70 |
| 4 | 4-NO₂ | Two-Step | 30 (Step 1), 8 (Step 2) | 65 |
| 5 | H | One-Pot | 10 | 68 |
| 6 | 4-OCH₃ | One-Pot | 8 | 78 |
Note: The data presented are illustrative and may vary based on specific reaction conditions and the purity of reagents.
Applications in Drug Development
Aurone derivatives synthesized from this compound are of significant interest to drug development professionals due to their wide range of biological activities.
-
Anticancer Activity: Aurones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects: Several aurone derivatives exhibit significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways such as the NF-κB pathway.
-
Neuroprotective Potential: Aurones have shown promise as therapeutic agents for neurodegenerative diseases.[3] Their neuroprotective effects are attributed to their antioxidant properties and their ability to inhibit enzymes like cholinesterases.
-
Antimicrobial Activity: The aurone scaffold has been identified as a promising template for the development of new antibacterial and antifungal agents.
-
Enzyme Inhibition: Aurones are known to inhibit various enzymes, including phosphodiesterases (PDEs), which are involved in intracellular signaling pathways.[4] This makes them attractive candidates for the treatment of cardiovascular diseases, respiratory disorders, and neurological conditions.[4]
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for the two-step synthesis of aurones.
Caption: Workflow for the two-step synthesis of aurones.
Signaling Pathway: Inhibition of NF-κB Signaling by Aurones
This diagram illustrates a potential mechanism by which aurones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by aurones.
References
- 1. ijpab.com [ijpab.com]
- 2. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 3. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Chalcones Using 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug discovery. They serve as precursors for the synthesis of various flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The conventional synthesis of chalcones via the Claisen-Schmidt condensation often requires long reaction times and can result in lower yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2][3][4][5]
This document provides a detailed protocol for the microwave-assisted synthesis of chalcones using 2-Bromo-2',4'-dihydroxyacetophenone as a key starting material. The methodologies outlined herein are designed to be a practical guide for researchers in the field of synthetic and medicinal chemistry.
General Reaction Scheme
The synthesis proceeds via a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde under basic conditions, accelerated by microwave irradiation.
Scheme 1: General reaction for the microwave-assisted synthesis of chalcones.
References
Application Notes and Protocols: The Utility of 2-Bromo-2',4'-dihydroxyacetophenone in the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-2',4'-dihydroxyacetophenone is a highly versatile trifunctional intermediate in organic synthesis. Possessing a reactive α-bromoketone, a nucleophilic phenolic hydroxyl group at the 4'-position, and an intramolecularly hydrogen-bonded hydroxyl group at the 2'-position, this molecule serves as an excellent scaffold for constructing a diverse array of biologically active heterocyclic compounds. Its strategic placement of functional groups allows for sequential and regioselective reactions, leading to the formation of chalcones, flavones, benzofurans, and other important heterocyclic systems. These synthesized compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them attractive targets for drug discovery and development.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of key bioactive heterocyclic compounds starting from this compound.
Application Note 1: Synthesis of Bioactive 2'-Hydroxychalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of flavonoids and are well-regarded for their wide range of biological activities.[1][5] The presence of the α,β-unsaturated keto moiety is crucial for their pharmacological effects.[1][5] The Claisen-Schmidt condensation provides a direct and efficient method for synthesizing 2'-hydroxychalcones from this compound and various aromatic aldehydes. The resulting chalcones are not only bioactive in their own right but also serve as critical precursors for the synthesis of flavones.[4]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines the general procedure for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, vanillin)
-
Ethanol (Absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).
-
Add the desired substituted aromatic aldehyde (1.1 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Prepare a 50% aqueous solution of KOH and add it dropwise to the reaction mixture while maintaining vigorous stirring. The mixture will typically turn a deep color (yellow, orange, or red).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 8:2 hexane:ethyl acetate).[1]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (~100 g) and stir.
-
Acidify the mixture by slowly adding 10% HCl until the pH is acidic (pH ~2-3), leading to the precipitation of the crude chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.[3]
Data Presentation: Bioactivity of Synthesized Chalcone Derivatives
The following table summarizes the antimicrobial activity of representative chalcone derivatives synthesized using similar methodologies.
| Compound ID | R-Group (on Aldehyde) | Target Organism | Bioactivity (MIC, µg/mL) | Reference |
| Chalcone 1 | 4-OH | Staphylococcus aureus | 125 | [6] |
| Chalcone 2 | 4-OCH₃ | Bacillus subtilis | 62.5 | [6] |
| Chalcone 3 | 3,4-di-OCH₃ | Escherichia coli | 250 | [6] |
| Chalcone 4 | 3-OH | S. aureus & E. coli | Good Activity | [1] |
Note: Data is representative of chalcones derived from hydroxyacetophenones. MIC = Minimum Inhibitory Concentration.
Visualization: Chalcone Synthesis Workflow
Caption: General workflow for the synthesis and screening of bioactive chalcones.
Application Note 2: Synthesis of Bioactive Flavones
Flavones are a significant class of flavonoids that exhibit a wide array of biological activities, including potent antioxidant and anticancer effects.[4][7] A common and effective method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones, which are readily prepared as described in the previous section. Various reagents can effect this transformation, with iodine in dimethyl sulfoxide (DMSO) being a widely used system.
Experimental Protocol: Oxidative Cyclization of 2'-Hydroxychalcones
This protocol describes the conversion of a 2'-hydroxychalcone intermediate into a flavone.
Materials:
-
Purified 2'-hydroxychalcone (from Application Note 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine (I₂) (approx. 10-20 mol%) to the solution.
-
Heat the reaction mixture to 120-130°C and stir for 2-4 hours.[8] Monitor the reaction by TLC until the starting chalcone spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. The crude flavone will precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of saturated sodium thiosulfate solution to remove any residual iodine, followed by a thorough washing with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure flavone.[9]
Data Presentation: Antioxidant Activity of Flavone Derivatives
The antioxidant potential of flavonoids is a key area of research.[10][11] The table below presents representative antioxidant activity data for flavone derivatives.
| Compound Type | Assay | Activity Metric (IC₅₀) | Comments | Reference |
| 3-Bromo-flavone | DPPH Radical Scavenging | 71.42 µg/mL | Weak activity compared to L-ascorbic acid (5.09 µg/mL) | [12] |
| Trihydroxyflavones | DPPH Radical Scavenging | Varies | Activity depends on OH group position | [4] |
| General Flavones | Various | Varies | Hydroxy groups on the B-ring enhance activity | [10][11] |
Note: IC₅₀ is the half maximal inhibitory concentration. DPPH = 2,2-diphenyl-1-picrylhydrazyl.
Visualization: Flavone Synthesis Pathway
Caption: Key steps in the synthesis of flavones from 2'-hydroxychalcones.
Application Note 3: Synthesis of Bioactive Benzofurans
Benzofuran derivatives are prevalent in many natural products and pharmaceuticals, known for their potent anti-inflammatory and anticancer activities.[13] The synthesis of benzofurans from this compound can be achieved through intramolecular cyclization strategies. A common method involves the O-alkylation of the phenolic hydroxyl group followed by an intramolecular reaction to form the furan ring.
Experimental Protocol: Synthesis of Benzofurans via Intramolecular Cyclization
This protocol details a common route for synthesizing substituted benzofurans.
Materials:
-
This compound
-
Substituted salicylaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of a substituted salicylaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.[2]
-
Heat the mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the pure benzofuran derivative.[2]
Data Presentation: Anticancer Activity of Benzofuran Derivatives
The following table highlights the anticancer activity of specific benzofuran compounds.
| Compound ID | Cancer Cell Line | Bioactivity (IC₅₀, µM) | Comments | Reference |
| Benzofuran 32 | A2780 (Ovarian) | 12 | Synthesized via microwave-assisted methods | [13] |
| Benzofuran 33 | A2780 (Ovarian) | 11 | Most active in the series | [13] |
| Benzofuran 38 | A549 (Lung) | 0.12 | Also shows anti-inflammatory activity | [13] |
| Benzofuran 38 | SGC7901 (Gastric) | 2.75 | Potent and selective | [13] |
Note: Data is representative of complex benzofuran derivatives, illustrating the potential of the scaffold.
Visualization: Antioxidant Mechanism of Action
Many synthesized heterocycles, particularly phenolics like flavones, exhibit antioxidant activity by neutralizing reactive oxygen species (ROS), which are implicated in numerous disease pathways.
Caption: How phenolic heterocycles can mitigate cellular damage by neutralizing ROS.
References
- 1. rltsc.edu.in [rltsc.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for the hydroxyl groups of 2-Bromo-2',4'-dihydroxyacetophenone
Application Notes: Protecting Group Strategies for 2-Bromo-2',4'-dihydroxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a key intermediate in the synthesis of various biologically active compounds. The presence of two hydroxyl groups with different chemical environments—a phenolic hydroxyl at the 4'-position and a hydrogen-bonded phenolic hydroxyl at the 2'-position ortho to the acetyl group—presents a significant challenge for regioselective reactions. Protecting these hydroxyl groups is often a necessary step to prevent unwanted side reactions during subsequent synthetic transformations. This document provides detailed application notes and protocols for the selective and non-selective protection of the hydroxyl groups of this compound using common protecting groups.
The differential reactivity of the two hydroxyl groups is the cornerstone of selective protection. The 4'-hydroxyl group is more nucleophilic and readily undergoes reaction under milder basic conditions. In contrast, the 2'-hydroxyl group is less reactive due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. This difference allows for the selective protection of the 4'-position.
Protecting Group Strategies and Selection
Several strategies can be employed depending on the synthetic goal:
-
Selective Protection of the 4'-Hydroxyl Group: This is the most common strategy, leaving the less reactive 2'-hydroxyl available for subsequent reactions or to influence the conformation of the molecule.
-
Protection of Both Hydroxyl Groups (Di-protection): Required when both hydroxyls need to be masked for a particularly sensitive downstream reaction. This typically requires more forcing conditions.
The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[1][2][3] Commonly used protecting groups for phenols include benzyl (Bn) ethers, methoxymethyl (MOM) ethers, and various silyl ethers like tert-butyldimethylsilyl (TBS).[4][5]
Data Summary of Protecting Group Strategies
The following table summarizes common protecting groups, their application for mono- (4'-O) or di-protection, and the conditions for their subsequent removal.
| Protecting Group | Target | Protection Reagents & Conditions | Deprotection Conditions | Selectivity & Remarks |
| Benzyl (Bn) | 4'-OH (Selective) | BnBr, CsHCO₃, CH₃CN, 80°C | H₂, Pd/C, EtOH or THF[6] | Excellent regioselectivity for the 4'-OH is achieved due to the mild base.[7][8] Stable to a wide range of conditions. |
| Both OH | BnBr, K₂CO₃, DMF, 80-100°C | H₂, Pd/C, EtOH or THF[9] | Stronger base and higher temperature are needed to overcome the low reactivity of the 2'-OH. | |
| Methoxymethyl (MOM) | 4'-OH (Selective) | MOM-Cl, DIPEA, DCM, 0°C to rt[10] | Acidic conditions (e.g., HCl in MeOH)[11] or Lewis acids (e.g., ZnBr₂)[12] | Can be selective under carefully controlled basic conditions. The carcinogenic potential of MOM-Cl necessitates caution; alternative reagents exist.[13][14] |
| Both OH | MOM-Cl, NaH, THF, 0°C to rt | Acidic conditions (e.g., HCl in MeOH) | Strong base required for di-protection. Stable to basic and nucleophilic reagents.[10][15] | |
| tert-Butyldimethylsilyl (TBS) * | 4'-OH (Selective) | TBS-Cl, Imidazole, DMF, rt | TBAF in THF[16]; or mild acid (e.g., AcOH/THF/H₂O)[17] | Good selectivity for the less hindered 4'-OH. Steric bulk of the TBS group is a key factor.[18][19] |
| Both OH | TBS-Cl, Imidazole, DMF, elevated temp. | TBAF in THF; or acidic conditions[16][20] | Protection of the 2'-OH is challenging due to steric hindrance and requires more forcing conditions. |
Experimental Protocols
Protocol 1: Selective Protection of the 4'-Hydroxyl Group as a Benzyl Ether
This protocol is adapted from a regioselective alkylation method for 2,4-dihydroxyacetophenones, which demonstrates high selectivity for the 4'-position.[7][21]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Cesium bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4'-O-benzyl-2-bromo-2'-hydroxyacetophenone.
Protocol 2: Protection of Both Hydroxyl Groups as Methoxymethyl (MOM) Ethers
This protocol uses a strong base to deprotonate both phenolic hydroxyls for subsequent di-protection.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methoxymethyl chloride (MOM-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (2.5 eq) to the THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add MOM-Cl (2.5 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the di-protected product.
Protocol 3: Deprotection of Benzyl Ethers
This protocol describes the standard hydrogenolysis procedure for cleaving benzyl ethers.[9][22]
Materials:
-
Benzyl-protected acetophenone derivative
-
Palladium on carbon (Pd/C), 10 wt%
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in ethanol or THF in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 4: Deprotection of MOM Ethers
This protocol uses acidic conditions to hydrolyze the MOM acetal.[11][23]
Materials:
-
MOM-protected acetophenone derivative
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl) or another suitable acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a few drops of concentrated HCl (or a catalytic amount of another acid like p-toluenesulfonic acid[24]).
-
Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo to obtain the deprotected product.
Visualized Workflow
The following diagram illustrates the logical workflow for the protection strategies of this compound.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zmsilane.com [zmsilane.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 15. MOM Ethers [organic-chemistry.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. tandfonline.com [tandfonline.com]
- 18. synarchive.com [synarchive.com]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. Silyl ether - Wikipedia [en.wikipedia.org]
- 21. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving Derivatives of 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-aryl-2',4'-dihydroxyacetophenone derivatives via Suzuki-Miyaura cross-coupling reactions. The 2',4'-dihydroxyacetophenone scaffold is a key building block in medicinal chemistry, with derivatives showing potential as inhibitors of enzymes like phosphodiesterase (PDE)[1][2][3][4]. The introduction of diverse aryl groups at the 2-position through Suzuki coupling offers a powerful strategy to generate novel compounds for drug discovery programs.
Overview and Applications
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound[5][6][7]. In this context, 2-Bromo-2',4'-dihydroxyacetophenone is coupled with various arylboronic acids to yield 2-aryl-2',4'-dihydroxyacetophenone derivatives. These products are of significant interest as intermediates for the synthesis of biologically active molecules, including flavonoids and other privileged structures in drug discovery[8][9]. The reaction's tolerance to a wide range of functional groups makes it a highly valuable tool in synthetic chemistry.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura Coupling Reaction
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific arylboronic acids and desired scales. It is crucial to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the palladium catalyst.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol utilizes a common and effective palladium catalyst for the coupling of aryl bromides[10].
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields[9].
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos) (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Microwave synthesis vials
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (3 mol%), the phosphine ligand (6 mol%), and K₃PO₄ (3 equivalents).
-
Add the degassed 1,4-Dioxane/Water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150°C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions with various bromoacetophenone derivatives, which can be used as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5), PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 12 | 89 | [11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 0.25 | 75-80 | [9] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5), PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 12 | 80 | [11] |
| 4 | Phenylboronic acid | Fe₃O₄@SiO₂/Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 24 | >95 (conversion) | [12] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Drug Discovery Potential
Caption: The role of Suzuki coupling in generating compound libraries for drug discovery.
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ikm.org.my [ikm.org.my]
Step-by-step protocol for the synthesis of a specific flavone from 2-Bromo-2',4'-dihydroxyacetophenone
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 6-bromo-7-hydroxyflavone from 2-bromo-2',4'-dihydroxyacetophenone. The synthetic route is based on the well-established Baker-Venkataraman rearrangement, which involves the initial benzoylation of the starting acetophenone, followed by a base-catalyzed rearrangement to a 1,3-diketone intermediate, and subsequent acid-catalyzed cyclization to yield the target flavone. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Flavones are a class of naturally occurring compounds widely recognized for their diverse pharmacological activities. The introduction of halogen and hydroxyl groups onto the flavone scaffold can significantly modulate their biological properties, making them valuable targets in drug discovery. The synthesis of specifically substituted flavones is therefore of great interest. The Baker-Venkataraman rearrangement is a classic and reliable method for the construction of the flavone core from 2'-hydroxyacetophenones.[1][2][3][4][5] This protocol adapts this methodology for the synthesis of 6-bromo-7-hydroxyflavone, a potentially biologically active derivative.
Reaction Scheme
The overall synthetic pathway is depicted below:
-
Step 1: Benzoylation of this compound
-
Step 2: Baker-Venkataraman Rearrangement
-
Step 3: Acid-Catalyzed Cyclization
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6-bromo-7-hydroxyflavone. The data is based on reported yields for analogous substituted flavone syntheses.
| Step | Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 2-Benzoyloxy-2'-bromo-4'-hydroxyacetophenone | This compound | Benzoyl chloride, Pyridine | Pyridine | 30 min | Room Temp. | 85-90 | >95 |
| 2 | 1-(2-Bromo-4,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione | 2-Benzoyloxy-2'-bromo-4'-hydroxyacetophenone | Potassium hydroxide | Pyridine | 30 min | 50 °C | 80-85 | >90 |
| 3 | 6-Bromo-7-hydroxyflavone | 1-(2-Bromo-4,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione | Conc. H₂SO₄, Glacial Acetic Acid | Glacial Acetic Acid | 1 hour | 100 °C | 75-80 | >98 |
Experimental Protocols
Materials
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Methanol
-
Crushed ice
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Calcium chloride drying tube
-
Beakers
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
pH paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Step 1: Synthesis of 2-Benzoyloxy-2'-bromo-4'-hydroxyacetophenone
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in pyridine (20 mL).
-
To this solution, slowly add benzoyl chloride (12 mmol) dropwise with constant stirring. An exothermic reaction may be observed.
-
Fit the flask with a calcium chloride drying tube and continue stirring at room temperature for 30 minutes.
-
Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate solvent system).
-
Once the reaction is complete, pour the mixture into a 500 mL beaker containing 200 mL of 5% HCl and 100 g of crushed ice.
-
Stir the mixture until all the ice has melted. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2-benzoyloxy-2'-bromo-4'-hydroxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-Bromo-4,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione
-
In a 100 mL beaker, dissolve the 2-benzoyloxy-2'-bromo-4'-hydroxyacetophenone (8 mmol) from the previous step in pyridine (25 mL).
-
Warm the solution to 50 °C on a hot plate with magnetic stirring.
-
Carefully add powdered potassium hydroxide (16 mmol) to the solution in portions. The mixture will turn into a thick yellow paste.
-
Continue stirring at 50 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and acidify by slowly adding 10% aqueous acetic acid until the pH is acidic.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with cold water and dry it. This crude 1,3-diketone can be used in the next step without further purification.
Step 3: Acid-Catalyzed Cyclization to 6-Bromo-7-hydroxyflavone
-
In a 100 mL round-bottom flask, dissolve the crude 1-(2-bromo-4,6-dihydroxyphenyl)-3-phenyl-1,3-propanedione (6 mmol) in glacial acetic acid (30 mL).
-
With continuous stirring, add concentrated sulfuric acid (1 mL) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture in a preheated water bath at 100 °C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice with stirring.
-
Collect the precipitated crude flavone by vacuum filtration.
-
Wash the solid with plenty of water until the filtrate is no longer acidic.
-
Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure 6-bromo-7-hydroxyflavone as a crystalline solid.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 6-Bromo-7-hydroxyflavone.
References
Troubleshooting & Optimization
How to improve the yield of chalcone synthesis with 2-Bromo-2',4'-dihydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of chalcone synthesis when using 2-Bromo-2',4'-dihydroxyacetophenone.
Troubleshooting Guides
Low yields in the synthesis of chalcones from this compound are a common issue, primarily when using traditional base-catalyzed Claisen-Schmidt condensation. The acidic phenolic hydroxyl groups and the alpha-bromo substituent on the acetophenone derivative create challenges that can lead to a variety of side reactions.
Problem: Low or No Yield of the Desired Chalcone
This is the most frequent issue encountered. The table below outlines the common causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Expected Yield Improvement |
| Deprotonation of Hydroxyl Groups: Strong bases (e.g., NaOH, KOH) deprotonate the highly acidic 2'- and 4'-hydroxyl groups, leading to the formation of phenoxide ions. This can inhibit the desired enolate formation at the alpha-carbon and promote unwanted side reactions.[1] | 1. Acid Catalysis: Utilize an acid catalyst like thionyl chloride in ethanol (SOCl₂/EtOH) to promote the condensation under acidic conditions, thus avoiding the issues associated with strong bases.[2] 2. Lewis Acid Catalysis: Employ a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) which can coordinate to the carbonyl oxygen, facilitating the reaction without the use of a strong base. | Acid Catalysis: "Good to excellent yields" have been reported.[2] Lewis Acid Catalysis: Yields of up to 90% have been achieved with similar polyhydroxyacetophenones.[3] |
| Side Reactions Involving the Alpha-Bromo Group: In the presence of a strong base, the α-bromo substituent can be susceptible to elimination reactions (forming an unsaturated ketone) or other nucleophilic substitution reactions, further reducing the yield of the target chalcone. | 1. Protection of Hydroxyl Groups: Protect the 2'- and 4'-hydroxyl groups as methoxymethyl (MOM) ethers. This prevents their deprotonation and allows for a standard base-catalyzed Claisen-Schmidt condensation. The MOM groups can be subsequently removed under acidic conditions.[1] 2. Wittig Reaction: This method bypasses the Claisen-Schmidt condensation altogether. The 2-bromoacetophenone is first converted to its corresponding triphenylphosphonium ylide, which then reacts with the desired aromatic aldehyde to form the chalcone. This approach is often higher yielding and produces a cleaner product.[1] | Protection Strategy: This route is described as "more efficient" for poly-hydroxylated chalcones.[1] While specific yields for the bromo-dihydroxy substrate are not widely reported, this method generally provides high yields for challenging substrates. Wittig Reaction: Yields in the range of 80-100% can be expected, which is a significant improvement over problematic Claisen-Schmidt reactions that can have yields as low as 32%.[4] |
| Formation of Polymeric Material: The reactive nature of the starting materials and intermediates under strong basic conditions can lead to the formation of intractable polymeric tars, which complicates product isolation and reduces the overall yield.[1] | Adopt one of the alternative methods mentioned above (Acid Catalysis, Protection Strategy, or Wittig Reaction) to circumvent the harsh basic conditions that promote polymerization. | By avoiding the conditions that lead to polymerization, a significant improvement in the isolated yield of the desired chalcone can be achieved. |
Frequently Asked Questions (FAQs)
Q1: Why is the standard Claisen-Schmidt condensation with NaOH or KOH not recommended for this compound?
A1: The primary issue is the acidity of the phenolic hydroxyl groups at the 2' and 4' positions. In the presence of a strong base like NaOH or KOH, these protons are readily abstracted to form phenoxide ions. This deprotonation can lead to several problems:
-
Inhibition of Enolate Formation: The formation of phenoxides can alter the electronic properties of the aromatic ring, making the alpha-protons of the acetyl group less acidic and thus hindering the formation of the necessary enolate ion for the condensation reaction.
-
Unwanted Side Reactions: The phenoxide ions can participate in undesired side reactions, leading to a complex mixture of products and low yields of the target chalcone.[1]
-
Polymerization: The reaction conditions can promote the formation of polymeric materials, which are difficult to characterize and remove.[1]
Additionally, the presence of the alpha-bromo group can lead to elimination or substitution reactions under strong basic conditions, further complicating the reaction mixture.
Q2: What are the advantages of using an acid-catalyzed method?
A2: Acid catalysis, for instance, using thionyl chloride in ethanol, generates HCl in situ. This approach offers several advantages:
-
Avoids Strong Bases: It completely bypasses the problems associated with the deprotonation of the phenolic hydroxyl groups.
-
Good Yields: This method has been reported to produce "good to excellent yields" for the synthesis of chalcones from 2,4-dihydroxyacetophenone.[2]
-
Simple Procedure: The reaction can often be carried out as a one-pot synthesis.
Q3: Is the protection and deprotection of the hydroxyl groups a viable strategy?
A3: Yes, the protection of the hydroxyl groups is a highly effective, albeit multi-step, strategy. By converting the hydroxyl groups into a stable protecting group like a methoxymethyl (MOM) ether, you can:
-
Prevent Deprotonation: The protected hydroxyl groups are no longer acidic and will not interfere with the base-catalyzed condensation.
-
Improve Yield: This "protection-condensation-deprotection" route has been demonstrated to be more efficient for the synthesis of poly-hydroxylated chalcones.[1]
While this adds two steps to the overall synthesis (protection and deprotection), the significantly improved and more reliable yield of the desired chalcone often justifies the extra effort.
Q4: When should I consider using the Wittig reaction?
A4: The Wittig reaction is an excellent alternative to the Claisen-Schmidt condensation, particularly when the latter gives low yields or complex mixtures. The key advantages of the Wittig reaction in this context are:
-
High Yield and Purity: It is known to produce chalcones in high yields (often 80-100%) and with greater purity compared to the aldol condensation.[4]
-
Avoids Problematic Conditions: The Wittig reaction is typically carried out under conditions that are compatible with the hydroxyl groups, thus avoiding the need for their protection.
-
Direct Formation of the Double Bond: The reaction directly forms the carbon-carbon double bond of the chalcone, often with good stereoselectivity for the desired E-isomer.
The main consideration for the Wittig reaction is the need to first prepare the phosphonium ylide from the 2-bromoacetophenone starting material.
Experimental Protocols
Protocol 1: Acid-Catalyzed Chalcone Synthesis using SOCl₂/EtOH
This protocol is adapted for the synthesis of chalcones from 2,4-dihydroxyacetophenone.
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of thionyl chloride (SOCl₂) dropwise at room temperature. The HCl is generated in situ.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, the chalcone product may precipitate from the solution. If not, the product can be precipitated by the addition of water.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization.[2]
Protocol 2: Protection of Hydroxyl Groups as Methoxymethyl (MOM) Ethers
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dry acetone.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 3 equivalents).
-
Protection: Cool the mixture to 0 °C and add MOM chloride (MOM-Cl, 2.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for a couple of hours and then let it warm to room temperature and stir for 24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with cold water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the MOM-protected acetophenone.
Protocol 3: Deprotection of MOM Ethers
-
Reactant Preparation: Dissolve the MOM-protected chalcone (1 equivalent) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 15:1 ratio).
-
Reaction: Stir the solution at room temperature for several hours, monitoring the deprotection by TLC.
-
Work-up: Dilute the reaction mixture with DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the deprotected chalcone.
Visualizations
Troubleshooting Workflow for Low Chalcone Yield
Caption: A troubleshooting flowchart for low chalcone yield.
Logical Relationship of Synthesis Strategies
Caption: Comparison of synthesis strategies for the target chalcone.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 2-Bromo-2',4'-dihydroxyacetophenone reactions and their removal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromo-2',4'-dihydroxyacetophenone. It addresses common issues related to side product formation and removal during typical synthetic applications, such as the synthesis of flavonoids and other derivatives.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows multiple spots on the TLC plate. What are the most common side products when using this compound?
A1: The side products are highly dependent on the specific reaction, but several common impurities can arise given the molecule's reactive sites (α-bromo ketone, two phenolic hydroxyls).[1]
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Unreacted Starting Material: Incomplete conversion is common. Unreacted this compound will appear as a separate spot.
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Nuclear Bromination Products: The dihydroxy-activated aromatic ring is susceptible to electrophilic aromatic substitution. Your starting material may be contaminated with, or your reaction may produce, compounds like 3',5'-Dibromo-2',4'-dihydroxyacetophenone.[2]
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Hydrolysis Product: The α-bromo group can be hydrolyzed to an α-hydroxy group, forming 2,2',4'-trihydroxyacetophenone, especially if water is present under neutral or basic conditions.
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Elimination Product: Under basic conditions, elimination of HBr can occur to form the corresponding vinyl ketone.
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Self-Condensation/Dimerization: Base-catalyzed self-condensation can lead to higher molecular weight impurities.
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Incomplete Cyclization (in Flavone Synthesis): When synthesizing flavones from the chalcone intermediate, you may have residual 2'-hydroxychalcone if the cyclization step is incomplete.[3]
Q2: I am performing a Claisen-Schmidt condensation to synthesize a chalcone, but the yield is low and the product is impure. What went wrong?
A2: Low yield and impurity in Claisen-Schmidt condensations are often traced to several factors:
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Unreacted Aldehyde/Ketone: The most common impurities are the starting materials themselves.[4][5] Monitoring the reaction by TLC is crucial to ensure it goes to completion.[6]
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Base Concentration: The concentration of the base catalyst (e.g., NaOH or KOH) is critical. Insufficient base leads to a sluggish reaction, while excessively high concentrations can promote side reactions like Cannizzaro reactions with the aldehyde or self-condensation.
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Reaction Time and Temperature: Chalcone formation can take anywhere from a few hours to over 24 hours at room temperature.[5] Heating can sometimes improve yields, but may also increase side product formation.[7]
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Work-up Procedure: Proper neutralization is key. After the reaction, the mixture is typically neutralized with acid to precipitate the crude chalcone.[8] Improper pH adjustment can lead to the product remaining in solution as its phenolate salt.
Q3: How can I effectively remove unreacted this compound from my reaction product?
A3: Several standard purification techniques can be employed, chosen based on the properties of your desired product.
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Recrystallization: This is an effective method if your product's solubility differs significantly from the starting material in a given solvent. Ethanol or mixtures of ethyl acetate and hexane are often good starting points.[6][7]
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Column Chromatography: For difficult separations, column chromatography on silica gel is highly reliable.[6] A common eluent system is a gradient of ethyl acetate in hexane.[5][9]
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Acid-Base Extraction: The phenolic hydroxyl groups of the starting material are acidic. You can wash an organic solution of your crude product (e.g., in ethyl acetate or ether) with a weak aqueous base like 10% sodium bicarbonate to remove the more acidic starting material.[5][6] Your desired product must be stable and less acidic for this to be effective.
Q4: My starting material, this compound, seems to be impure from the start. What should I do?
A4: It is crucial to start with pure materials. If you suspect your starting material is impure, it is best to purify it before use. Recrystallization is the most straightforward method. A common procedure involves dissolving the solid in a minimal amount of a hot solvent (like an ether or an alcohol/water mixture) and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.[6][10]
Troubleshooting and Purification Workflows
The following diagrams provide a logical workflow for troubleshooting common issues and selecting an appropriate purification strategy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for syntheses involving acetophenone derivatives, providing a baseline for expected results.
| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Purity Notes | Reference |
| Chalcone Synthesis | 2-hydroxy acetophenone, various aldehydes | NaOH or KOH in Ethanol | Stirring at RT, 24h | 70-85% | Product purity often requires purification by column chromatography or recrystallization. | [5][9] |
| Chalcone Synthesis | Acetophenone, Benzaldehyde | NaOH, solvent-free | Grinding in mortar/pestle | >90% | Crude product may have sufficient purity, but recrystallization from ethanol is recommended. | [11] |
| Flavonol Synthesis | Chalcone (A1) | H₂O₂, NaOH | Alkaline H₂O₂ | 82% | Product obtained after work-up and purification. | [12] |
| α-Bromination | 2,4-dimethoxyacetophenone | NaBrO₃, NaHSO₃ in H₂O | 50°C, 5h | 85% | Product obtained after recrystallization from ethanol. Purity >99% after purification. | [13] |
Key Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general method for purifying chalcones and related compounds when recrystallization is ineffective.[6][9]
-
Prepare the Column:
-
Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel (60-120 mesh is common) using the "wet method" by making a slurry of the silica in the initial, least polar eluent (e.g., n-hexane).[11] Ensure there are no air bubbles.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
-
Load the Column:
-
Carefully add the prepared sample to the top of the packed silica gel.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% n-hexane or a high-hexane mixture like 10:1 hexane:ethyl acetate).[9]
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Monitor the elution by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid crude products where impurities are present in smaller amounts.[6][14]
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add more hot solvent dropwise only if needed.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
References
- 1. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
- 12. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Preventing self-condensation of 2-Bromo-2',4'-dihydroxyacetophenone in basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2',4'-dihydroxyacetophenone. The focus is on preventing its self-condensation in basic conditions during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to self-condensation in basic conditions?
A1: this compound possesses acidic α-hydrogens on the carbon adjacent to the carbonyl group.[1][2][3] In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of this compound, leading to a self-aldol addition product.[4] Subsequent dehydration of this adduct results in the self-condensation product. The presence of the electron-withdrawing bromine atom can further increase the acidity of the α-hydrogens, making enolate formation more favorable.
Q2: Which protons in this compound are the most acidic?
A2: The molecule has three types of acidic protons: two phenolic hydroxyl protons (at C2' and C4') and the α-hydrogens. The phenolic protons are generally more acidic than the α-hydrogens of a ketone. Specifically, the 4'-hydroxyl group is more acidic than the 2'-hydroxyl group. This is because the 2'-hydroxyl group is involved in intramolecular hydrogen bonding with the carbonyl oxygen, which makes its proton less available for abstraction.[5][6] Therefore, in the presence of a base, the 4'-hydroxyl proton is the most likely to be removed first.
Q3: What is the primary mechanism of self-condensation for this molecule?
A3: The primary mechanism is a base-catalyzed aldol condensation.[4] The process involves three main steps:
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Enolate Formation: A base removes an α-hydrogen to form an enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule.
-
Dehydration: The resulting β-hydroxy ketone can eliminate a molecule of water to form a conjugated enone, which is the final self-condensation product.[7]
Troubleshooting Guide: Preventing Self-Condensation
This guide addresses common issues encountered during reactions with this compound in basic media.
Issue 1: Significant Formation of Self-Condensation Byproduct
Possible Causes:
-
Base is too strong: Strong bases (e.g., NaOH, KOH, LDA) can lead to a high concentration of the enolate, promoting self-condensation.[8][9]
-
High reaction temperature: Higher temperatures can accelerate the rate of self-condensation.[10]
-
High concentration of the reactant: Increased proximity of molecules facilitates the bimolecular self-condensation reaction.
Solutions:
| Strategy | Description | Experimental Protocol Example |
| Use of Mild Bases | Employing weaker bases can minimize the equilibrium concentration of the enolate, thus disfavoring the self-condensation pathway. | Protocol 1: Reaction using Potassium Carbonate (K₂CO₃) 1. Dissolve this compound (1 eq.) in dry acetone. 2. Add finely ground K₂CO₃ (2-3 eq.). 3. Stir the mixture at room temperature, monitoring the reaction by TLC. This method is often used for alkylation of phenolic hydroxyl groups while minimizing side reactions at the α-position.[4][11][12] |
| Temperature Control | Running the reaction at lower temperatures can significantly reduce the rate of the undesired self-condensation reaction.[10] | Protocol 2: Low-Temperature Reaction 1. Dissolve the substrate in a suitable solvent (e.g., THF, Ethanol). 2. Cool the reaction mixture to 0°C or below using an ice or dry ice/acetone bath. 3. Add the base solution dropwise while maintaining the low temperature. |
| Protecting Groups | Protection of the acidic phenolic hydroxyl groups can prevent their deprotonation and potential catalytic role in side reactions. The 4'-hydroxyl group is the more reactive of the two.[5] | Protocol 3: Selective Protection of the 4'-Hydroxyl Group 1. Dissolve 2,4-dihydroxyacetophenone (1 eq.) in acetonitrile. 2. Add Cesium Bicarbonate (CsHCO₃) (3 eq.) and the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.). 3. Heat the reaction at 80°C for 6 hours. This selectively protects the more acidic 4'-OH group.[13][14] The resulting product can then be brominated at the α-position and used in subsequent reactions under basic conditions with a reduced risk of side reactions related to the free hydroxyl groups. |
Issue 2: Low Yield of Desired Product in a Crossed Aldol (Claisen-Schmidt) Condensation
Possible Causes:
-
Self-condensation of this compound is outcompeting the desired crossed reaction.
-
The aldehyde partner is also enolizable, leading to a mixture of products.
Solutions:
| Strategy | Description | Experimental Protocol Example |
| Use of a Non-Enolizable Aldehyde | To ensure a clean reaction, use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) as the reaction partner.[8][15][16] | Protocol 4: Claisen-Schmidt Condensation with Benzaldehyde 1. Dissolve this compound (1 eq.) in ethanol. 2. Add a solution of NaOH (1.2 eq.) in water or ethanol while stirring at room temperature. 3. Slowly add benzaldehyde (1 eq.) dropwise to the reaction mixture. 4. Monitor the reaction by TLC.[10] To further minimize self-condensation, the base can be added to a solution of the acetophenone first, followed by the slow addition of the aldehyde.[4] |
| Slow Addition of the Ketone | Adding the this compound solution slowly to a mixture of the base and the non-enolizable aldehyde can keep the concentration of the enolate low at any given time, favoring the reaction with the aldehyde. | Protocol 5: Slow Addition Method 1. In a reaction flask, mix the non-enolizable aldehyde (1 eq.) and the base (e.g., NaOH, 1.2 eq.) in ethanol. 2. Dissolve this compound (1 eq.) in a separate portion of ethanol. 3. Add the ketone solution dropwise to the aldehyde-base mixture over a period of 30-60 minutes at a controlled temperature (e.g., room temperature or 0°C). |
Experimental Protocols in Detail
Protocol 1: Reaction using Potassium Carbonate (K₂CO₃)
-
Objective: To perform a reaction (e.g., alkylation) on the hydroxyl groups while minimizing self-condensation.
-
Materials: this compound, Potassium Carbonate (anhydrous, finely ground), Dry Acetone, Magnetic stirrer, Round-bottom flask, Reflux condenser (if heating is required).
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetone (10 mL per gram of acetophenone), add K₂CO₃ (2.5 eq).
-
Add the electrophile (e.g., alkyl halide, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C if necessary.[4][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the K₂CO₃ and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 4: Claisen-Schmidt Condensation with Benzaldehyde
-
Objective: To synthesize a chalcone via a crossed aldol condensation, minimizing the self-condensation of the ketone.
-
Materials: this compound, Benzaldehyde, Sodium Hydroxide, Ethanol, Water, Magnetic stirrer, Round-bottom flask.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per gram).
-
In a separate container, prepare a 10% aqueous solution of sodium hydroxide.
-
To the stirred solution of the acetophenone, add benzaldehyde (1.05 eq).
-
Slowly add the sodium hydroxide solution (1.2 eq) dropwise to the reaction mixture at room temperature.[10]
-
Stir the mixture for 2-4 hours, monitoring by TLC. A precipitate of the chalcone may form.
-
After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product fully.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
Visualizing Reaction Pathways
Caption: Base-catalyzed self-condensation pathway of this compound.
Caption: Troubleshooting logic for preventing self-condensation.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Cesium carbonate catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. Hydrogen bond formation as basis for radical scavenging activity: a structure-activity study of C-methylated dihydrochalcones from Myrica gale and structurally related acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 16. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Optimizing the base catalyst for flavonoid synthesis from 2-Bromo-2',4'-dihydroxyacetophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of flavonoids, with a specific focus on optimizing the base catalyst for the reaction starting from 2-Bromo-2',4'-dihydroxyacetophenone. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing flavonoids from this compound?
A1: The most common and efficient method is a two-step process. The first step is a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone (in this case, this compound) and an aromatic aldehyde to form a chalcone.[1] The second step involves the cyclization of the resulting 2'-hydroxychalcone to form the flavonoid core, which can be a flavanone, flavone, or aurone depending on the reaction conditions.[2][3]
Q2: Why is the choice of base catalyst so critical in the Claisen-Schmidt condensation with this compound?
A2: The choice of base is critical due to the presence of two acidic phenolic hydroxyl groups on the acetophenone. A strong base can deprotonate these hydroxyl groups, which can interfere with the desired enolate formation at the α-carbon, potentially leading to side reactions or a lower yield. Therefore, the base must be strong enough to deprotonate the α-carbon of the ketone but selective enough to avoid undesired reactions with the hydroxyl groups.[4]
Q3: What are the most common base catalysts used for this type of reaction?
A3: Aqueous solutions of sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used catalysts for the Claisen-Schmidt condensation.[1][5] Other stronger, non-nucleophilic bases like sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) have also been used for the synthesis of hydroxychalcones and may offer advantages in specific cases.[4][6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the Claisen-Schmidt condensation and the subsequent cyclization can be effectively monitored by Thin Layer Chromatography (TLC).[5] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q5: What are the typical methods for purifying the synthesized chalcones and flavonoids?
A5: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol.[1] For more complex mixtures or oily products, column chromatography on silica gel is an effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of chalcone | Inappropriate base strength: The base may be too weak to efficiently generate the enolate, or so strong that it deprotonates the phenolic hydroxyl groups, inhibiting the desired reaction. | - If using a weak base, consider switching to a stronger base like NaOH or KOH.- If using a very strong base like NaH, ensure anhydrous conditions and consider if a milder base would be more selective.- Refer to the catalyst comparison table below for guidance. |
| Side reactions: The presence of the bromo and dihydroxy groups can lead to side reactions, such as dehalogenation or polymerization, especially under harsh basic conditions. | - Lower the reaction temperature.- Use a less concentrated solution of the base.- Consider protecting the hydroxyl groups before the condensation reaction.[4] | |
| Poor quality of starting materials: Impurities in the this compound or the aldehyde can inhibit the reaction. | - Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of multiple products | Lack of selectivity in cyclization: During the cyclization of the 2'-hydroxychalcone, different reaction conditions can lead to the formation of flavones, flavanones, or aurones. | - To favor flavone formation, oxidative cyclization conditions, such as using iodine in DMSO, are often employed.[2]- For flavanone synthesis, milder acidic or basic conditions can be used.[3][7] |
| Incomplete reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials and products. | - Increase the reaction time and continue to monitor by TLC.- Gently heat the reaction mixture if it is being run at room temperature. | |
| Difficulty in product isolation/purification | Product is an oil or does not crystallize: Some chalcones or flavonoids can be difficult to crystallize. | - Attempt purification by column chromatography.- Try different recrystallization solvents or solvent mixtures. |
| Product is insoluble and precipitates during the reaction: This can coat the reactants and prevent the reaction from proceeding. | - Increase the volume of the solvent.- Switch to a solvent in which the product has higher solubility. |
Quantitative Data on Base Catalyst Performance
The following table summarizes illustrative yield data for the Claisen-Schmidt condensation of hydroxyacetophenones with aromatic aldehydes using different base catalysts. Note: Direct comparative data for this compound is limited in the literature. This data is compiled from studies on structurally similar compounds and should be used as a general guideline for optimization.
| Base Catalyst | Concentration/Amount | Solvent | Typical Yield Range (%) | Reference |
| KOH | 20% (w/v) aqueous solution | Ethanol | 93 - 97 | [1] |
| NaOH | 40% aqueous solution | Ethanol | Moderate to high | [1] |
| NaH | 60% (w/w) dispersion | DMF | Variable, can be effective | [6] |
| LiHMDS | 1 M solution in THF | THF | Effective for polyhydroxylated chalcones | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-Substituted Chalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
10% Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.[5]
-
Prepare a 40-60% aqueous solution of KOH or NaOH and add it dropwise to the reaction mixture with constant stirring. Maintain the temperature at room temperature, or use an ice bath if the reaction is exothermic.[5]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.[5]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.[5]
-
Collect the precipitated solid (the chalcone) by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid and base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Oxidative Cyclization of 2'-Hydroxychalcone to Flavone
This protocol outlines a common method for converting the synthesized 2'-hydroxychalcone into a flavone.
Materials:
-
2'-Hydroxychalcone (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid (the flavone) by vacuum filtration.
-
Wash the solid thoroughly with water and then with a solution of sodium thiosulfate to remove any excess iodine.
-
Recrystallize the crude product from a suitable solvent to obtain the pure flavone.
Visualizations
Experimental Workflow for Flavonoid Synthesis
Caption: A flowchart illustrating the two-step synthesis of flavonoids.
Logical Relationship for Base Catalyst Optimization
Caption: A decision tree for optimizing the base catalyst in the synthesis.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. nepjol.info [nepjol.info]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Purification of crude 2-Bromo-2',4'-dihydroxyacetophenone by recrystallization and solvent selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-2',4'-dihydroxyacetophenone by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. Consult the Solvent Selection Guide (Table 1) and consider a solvent with a polarity more similar to this compound. Due to the two hydroxyl groups and the ketone, polar solvents like ethanol or methanol are often good starting points.
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove it.
Q2: No crystals are forming upon cooling the solution. What is the problem?
A2: This is a common issue with several potential solutions:
-
Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures. To remedy this, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Supersaturated Solution: The solution may be supersaturated and require nucleation to initiate crystal growth. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed crystal.
-
-
Slow Crystallization: Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period. Cooling it further in an ice-water bath can also help.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the temperature at which it oiled out.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of crystals over oil.
-
Change Solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed solvent system.
Q4: The recovered crystals are colored, but the pure compound should be white or off-white. What happened?
A4: Colored impurities may be present in your crude material.
-
Activated Charcoal Treatment: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. However, be cautious as charcoal should not be used with phenolic compounds as it may contain ferric ions that can form colored complexes.[1] If used, do so sparingly and filter the hot solution thoroughly.
-
Second Recrystallization: A second recrystallization step may be necessary to remove persistent colored impurities.
Q5: The recovery yield of my crystals is very low. How can I improve it?
A5: A low yield can result from several factors:
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Using Too Much Solvent: As mentioned, excess solvent will retain more of your dissolved compound in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Due to its polar nature from the hydroxyl and carbonyl groups, polar solvents are generally a good choice.[2] Ethanol, methanol, or a mixed solvent system like ethanol-water are often effective for phenolic compounds.[3] For some bromoacetophenone derivatives, diethyl ether or a hexane-chloroform mixture has been used.[4][5] It is highly recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific crude material.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting material (2',4'-dihydroxyacetophenone), byproducts from the bromination reaction such as over-brominated species, or isomers where bromination has occurred on the aromatic ring.
Q3: What is a typical recovery yield for this recrystallization?
A3: The recovery yield will depend on the purity of the crude material and the efficiency of your recrystallization technique. A well-executed recrystallization can often yield 70-90% recovery, but this can be lower if the crude material is highly impure. For a similar compound, p-bromophenacyl bromide, a recrystallization yield of 69-72% has been reported.[6]
Q4: Can I use a technique other than recrystallization for purification?
A4: Yes, if recrystallization does not provide the desired purity, column chromatography is a common alternative for purifying acetophenone derivatives.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale and Potential Use |
| Ethanol | 78 | Polar | Good general-purpose solvent for polar compounds. Often shows a good solubility difference between hot and cold.[5][6] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. Good for compounds that are highly soluble in ethanol.[7] |
| Water | 100 | Very Polar | Generally, the compound has low solubility in water, but it can be used as an anti-solvent in a mixed solvent system with ethanol or methanol. |
| Ethanol/Water | Varies | Varies | A mixed solvent system that can be fine-tuned to achieve optimal solubility. The compound is dissolved in hot ethanol, and water is added until turbidity appears. |
| Diethyl Ether | 35 | Low | Has been successfully used for the recrystallization of the similar 2-Bromo-4'-hydroxyacetophenone.[4][8] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Intermediate | A moderately polar solvent that can be effective for compounds of intermediate polarity. |
| Chloroform/Hexane | Varies | Varies | A mixed solvent system where the compound is dissolved in a minimal amount of the more polar chloroform, and the non-polar hexane is added as an anti-solvent. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This is a general protocol that can be adapted based on the chosen solvent system identified through small-scale trials.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture to the boiling point of the solvent on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the pre-heated funnel.
-
Pour the hot solution through the filter paper quickly to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (128-132 °C) is an indicator of purity.[1]
-
Mandatory Visualization
Caption: Recrystallization and troubleshooting workflow for the purification of this compound.
References
- 1. 2-Bromo-2 ,4 -dihydroxyacetophenone 95 2491-39-6 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 5. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in the bromination of 2,4-dihydroxyacetophenone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates and other common issues encountered during the bromination of 2,4-dihydroxyacetophenone.
Troubleshooting Guide
Low conversion rates in the bromination of 2,4-dihydroxyacetophenone can be attributed to a variety of factors, from reagent choice to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion to the Desired Brominated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Brominating Agent | Select a brominating agent appropriate for the desired substitution pattern (nuclear vs. side-chain). For nuclear bromination, reagents like Bromine in a suitable solvent or N-Bromosuccinimide (NBS) are common. For side-chain (α-bromination), NBS with a radical initiator is often used, though protection of the hydroxyl groups may be necessary.[1][2][3] | The reactivity of the brominating agent is critical. 2,4-dihydroxyacetophenone has a highly activated aromatic ring, making it prone to nuclear bromination. |
| Incorrect Solvent | Use a solvent that is compatible with the chosen brominating agent and favors the desired reaction pathway. For nuclear bromination, polar solvents can be used. For α-bromination, non-polar solvents are generally preferred to suppress nuclear substitution.[1][4] | The solvent can significantly influence the reaction's selectivity and rate. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Many bromination reactions of activated phenols can proceed at or below room temperature.[3] If the reaction is sluggish, a moderate increase in temperature may be necessary, but this can also increase the formation of side products.[1][5] | Temperature affects the reaction kinetics. However, higher temperatures can lead to decreased selectivity and decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). Ensure the reaction is allowed to proceed for a sufficient duration. | Some bromination reactions can be slow, especially under mild conditions. |
| Reagent Degradation | Use fresh, high-purity brominating agents and anhydrous solvents. | Brominating agents like NBS can degrade over time, and the presence of water can lead to unwanted side reactions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Polysubstitution on the Aromatic Ring | Reduce the stoichiometry of the brominating agent to one equivalent or slightly less. Lowering the reaction temperature can also improve selectivity for mono-bromination.[4] | The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to multiple brominations. |
| Mixture of Nuclear and Side-Chain Bromination | To favor nuclear bromination, use conditions that promote electrophilic aromatic substitution (e.g., Br₂ in a polar solvent). To favor α-bromination, consider protecting the hydroxyl groups before reacting with NBS and a radical initiator.[1][6] | The reaction pathway is highly dependent on the reaction conditions and the nature of the substrate. |
| Formation of Oxidized Byproducts | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | Phenolic compounds can be sensitive to oxidation, leading to colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 2,4-dihydroxyacetophenone resulting in a complex mixture of products?
A1: The 2,4-dihydroxyacetophenone molecule has a highly activated aromatic ring due to the two electron-donating hydroxyl groups. This high reactivity makes it prone to polysubstitution, where multiple bromine atoms are added to the ring.[4] To achieve higher selectivity for a monobrominated product, it is crucial to carefully control the stoichiometry of the brominating agent (using 1 equivalent or less), use milder reaction conditions (lower temperature), and choose an appropriate solvent.[4]
Q2: How can I selectively achieve bromination on the acetyl side-chain (α-bromination) instead of the aromatic ring?
A2: Selective α-bromination of 2,4-dihydroxyacetophenone is challenging due to the high reactivity of the aromatic ring. A common and effective strategy is to first protect the hydroxyl groups, for example, by converting them to esters (e.g., acetates) or ethers.[1][7] This deactivates the ring towards electrophilic substitution, allowing for selective bromination at the α-position of the acetyl group, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN.[1] The protecting groups can then be removed in a subsequent step.
Q3: What are the best brominating agents for nuclear bromination of 2,4-dihydroxyacetophenone?
A3: For nuclear bromination, several reagents can be effective. Elemental bromine (Br₂) in a solvent like acetic acid or a non-polar solvent can be used, but careful control of stoichiometry is needed to avoid polybromination.[8] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for monobromination of activated aromatic compounds.[2] Other systems like potassium bromide (KBr) with an oxidant (e.g., potassium bromate, KBrO₃) in an acidic medium can also be employed for in situ generation of bromine.[4][9]
Q4: My reaction mixture turns dark, and I observe tar-like substances. What is the cause and how can I prevent it?
A4: The formation of dark colors and tar-like substances often indicates decomposition of the starting material or product, or oxidative side reactions.[1] Phenols are susceptible to oxidation, which can be exacerbated by harsh reaction conditions such as high temperatures or the presence of strong oxidizing agents. To mitigate this, consider running the reaction at a lower temperature, using a milder brominating agent, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Nuclear Monobromination using N-Bromosuccinimide (NBS)
This protocol aims for the regioselective monobromination of the aromatic ring.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dihydroxyacetophenone (1 equivalent) in a suitable solvent such as acetonitrile or methanol at room temperature.[10]
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Reagent Addition: Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: α-Bromination via Protection-Bromination-Deprotection
This protocol is a multi-step synthesis to achieve selective bromination on the acetyl side-chain.
-
Protection of Hydroxyl Groups:
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React 2,4-dihydroxyacetophenone with an acylating agent (e.g., acetic anhydride) in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding di-ester (2,4-diacetoxyacetophenone).[6]
-
Purify the protected compound.
-
-
α-Bromination:
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Dissolve the protected acetophenone in a non-polar solvent like carbon tetrachloride (CCl₄).
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[2]
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Reflux the mixture and monitor the reaction by TLC.
-
-
Work-up and Purification:
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After completion, cool the reaction mixture and filter off the succinimide.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the α-brominated product by column chromatography.
-
-
Deprotection:
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Hydrolyze the protecting groups using acidic or basic conditions (e.g., dilute HCl or NaOH) to yield the desired α-bromo-2,4-dihydroxyacetophenone.
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Purify the final product.
-
Data Presentation
Table 1: Comparison of Brominating Agents for Nuclear Bromination
| Brominating Agent | Solvent | Typical Temperature | Key Advantages | Potential Issues |
| Br₂ | Acetic Acid / CCl₄ | Room Temperature | High reactivity | Low selectivity, potential for polybromination, hazardous |
| NBS | Acetonitrile / DMF | Room Temperature | Milder, often more selective for monobromination.[2][10] | Can be slower than Br₂ |
| KBr/KBrO₃ | Acetic Acid/Water | Room Temperature | In situ generation of Br₂, avoids handling of liquid bromine | Requires acidic conditions |
Table 2: Troubleshooting Summary for Low Conversion Rates
| Symptom | Possible Cause | Recommended Action |
| No or minimal product formation | Inactive brominating agent | Use fresh NBS or Br₂ |
| Low reaction temperature | Gradually increase temperature while monitoring for side products | |
| Inappropriate solvent | Switch to a solvent known to be effective for the desired transformation | |
| Reaction starts but does not go to completion | Insufficient reaction time | Continue monitoring the reaction for a longer period |
| Reversible reaction or equilibrium | Consider removing a byproduct if possible | |
| Significant amount of starting material remains with some product formation | Stoichiometry of brominating agent is too low | Increase the equivalents of the brominating agent incrementally |
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Pathways for selective bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. youtube.com [youtube.com]
- 9. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring for 2-Bromo-2',4'-dihydroxyacetophenone Condensations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Thin-Layer Chromatography (TLC) for monitoring the progress of condensation reactions involving 2-Bromo-2',4'-dihydroxyacetophenone.
Experimental Protocols
A common condensation reaction of this compound is the Claisen-Schmidt condensation with a benzaldehyde derivative to form a chalcone, which is an α,β-unsaturated ketone.[1][2][3][4][5] This reaction is typically base-catalyzed. TLC is an effective technique to monitor the consumption of the starting materials and the formation of the product.
Detailed Methodology for TLC Monitoring:
-
Materials and Reagents:
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TLC plates (silica gel 60 F254)
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TLC developing chamber
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Capillary tubes for spotting
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Reaction mixture aliquots
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Reference standards (this compound and the corresponding benzaldehyde)
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Mobile phase (e.g., hexane:ethyl acetate mixture)
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Visualization agents (UV lamp, iodine chamber, or a chemical stain)
-
-
Preparation of the TLC Plate:
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Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
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Mark the spotting points on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spotting the TLC Plate:
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Dissolve a small amount of the starting materials in a suitable solvent (e.g., ethyl acetate or the reaction solvent) to create reference solutions.
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Using a capillary tube, spot the this compound reference on the "SM" mark.
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Spot the reaction mixture on the "RM" mark.
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For the co-spot "C", first spot the starting material, and then spot the reaction mixture on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
-
Developing the TLC Plate:
-
Prepare the mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) and pour it into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
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Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
-
-
Visualization:
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UV Light: View the dried plate under a UV lamp (254 nm).[1][6][7] Aromatic and conjugated compounds will appear as dark spots.[1][6][7] Circle the observed spots with a pencil.
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Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine.[1][7][8][9] Most organic compounds will appear as brown spots.[1][7][8][9] The spots will fade over time, so they should be circled promptly.
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Chemical Stains: If spots are not visible under UV light or with iodine, a chemical stain such as p-anisaldehyde can be used.[8] After dipping the plate in the stain, gentle heating is often required to develop the colored spots.[2]
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
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As the reaction progresses, the intensity of the starting material spot in the "RM" lane should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
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Data Presentation
Table 1: Representative Rf Values for a Condensation Reaction
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization Method |
| This compound | 7:3 | 0.4 - 0.5 | UV, Iodine, Stains |
| Benzaldehyde | 7:3 | 0.6 - 0.7 | UV, Iodine, Stains |
| Chalcone Product | 7:3 | 0.3 - 0.4 | UV, Iodine, Stains |
Note: Rf values are dependent on the specific TLC plate, mobile phase composition, and experimental conditions. The values in this table are for illustrative purposes.
Troubleshooting Guides and FAQs
Here are some common issues encountered during TLC monitoring of these reactions and their solutions:
Question 1: Why are my spots streaking or appearing as elongated smears?
Answer: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate.[3][10][11] Try diluting your reaction mixture aliquot before spotting.
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Highly Polar Compounds: The dihydroxy functionality of the starting material can lead to strong interactions with the silica gel, causing streaking. Adding a small amount of a polar solvent like acetic or formic acid (0.1-2%) to your mobile phase can help to produce more defined spots.[3][12]
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Inappropriate Solvent System: If the mobile phase is not polar enough to move the compound up the plate, it can result in streaking at the baseline.
Question 2: My spots are not moving from the baseline. What should I do?
Answer: If your spots remain on the baseline, your mobile phase is not polar enough.[3] To increase the polarity of a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, you might need to try a more polar solvent system altogether, such as dichloromethane/methanol.[13]
Question 3: All my spots are running at the top of the plate near the solvent front. How can I fix this?
Answer: If your spots are too high on the plate, your mobile phase is too polar.[3] To decrease the polarity of a hexane/ethyl acetate system, increase the proportion of hexane.
Question 4: I can't see any spots on my TLC plate after development.
Answer: This issue can arise from a few different problems:
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Sample is too Dilute: The concentration of your compounds in the reaction mixture may be too low to be detected.[3][10] Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[3][10]
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Compound is not UV-Active: While the starting material and expected chalcone product are UV-active, some impurities or side products may not be. Try using an alternative visualization method like an iodine chamber or a chemical stain.[2][8]
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Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.[3] This is less likely with the compounds but is a possibility.
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Spotting Below Solvent Level: Ensure that the baseline where you spot your samples is above the level of the mobile phase in the developing chamber.[10][14]
Question 5: My reactant and product have very similar Rf values. How can I improve the separation?
Answer: If the Rf values of your starting material and product are too close to distinguish, you need to change the selectivity of your TLC system.
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Change the Solvent System: Try a different combination of solvents. For example, you could try a mixture of dichloromethane and ethyl acetate, or toluene and acetone.
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Use a Different Stationary Phase: While less common for routine monitoring, using a different type of TLC plate, such as alumina or a reverse-phase C18 plate, can alter the separation.[3]
Visualizations
Caption: Experimental workflow for TLC monitoring of reaction progress.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. This compound | 2491-39-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. wjpls.org [wjpls.org]
- 10. sciensage.info [sciensage.info]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 13. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2-Bromo-2',4'-dihydroxyacetophenone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-2',4'-dihydroxyacetophenone and its derivatives.
Troubleshooting Guides
Challenge 1: Friedel-Crafts Acylation of Resorcinol to 2',4'-Dihydroxyacetophenone
The initial Friedel-Crafts acylation of resorcinol is a critical step that can present several challenges during scale-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2',4'-Dihydroxyacetophenone | - Incomplete reaction. - Suboptimal catalyst activity. - Formation of byproducts (e.g., O-acylation). | - Ensure anhydrous conditions as Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) are moisture sensitive.[1] - Use a higher molar ratio of the Lewis acid catalyst to resorcinol. - Control the reaction temperature; lower temperatures may favor the desired C-acylation. |
| Formation of Multiple Isomers | - Lack of regioselectivity in the acylation process. | - The choice of catalyst and solvent can influence the isomer ratio. Experiment with different Lewis acids. - A well-controlled, slow addition of the acylating agent at a consistent temperature can improve selectivity. |
| Difficult Product Isolation and Purification | - The product may form a complex with the Lewis acid catalyst. - The presence of unreacted starting materials and byproducts. | - Proper quenching of the reaction mixture with ice and acid is crucial to break up the catalyst complex. - Recrystallization from an appropriate solvent system (e.g., water or ethanol/water) is often effective for purification. |
| Exothermic Reaction and Poor Temperature Control | - The Friedel-Crafts acylation is often highly exothermic. | - Implement a robust cooling system for the reactor. - Slow, controlled addition of the reactants is essential to manage the heat generated. |
Challenge 2: Bromination of 2',4'-Dihydroxyacetophenone
The selective bromination of the acetyl side-chain (α-bromination) is a significant challenge due to the highly activated aromatic ring, which is prone to electrophilic substitution (nuclear bromination).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Predominant Nuclear Bromination | - The hydroxyl groups strongly activate the aromatic ring towards electrophilic attack.[2] | - Protect the hydroxyl groups: Acetylation of the hydroxyl groups to form 2',4'-diacetoxyacetophenone will deactivate the ring and promote α-bromination. The protecting groups can be removed after the bromination step. - Choice of brominating agent and solvent: Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or under photochemical conditions in a non-polar solvent can favor side-chain bromination.[3] |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Degradation of the product. | - Optimize the stoichiometry of the brominating agent; excess can lead to di-bromination and other side reactions. - Careful control of the reaction temperature is critical. Low temperatures are often preferred to minimize side reactions. |
| Formation of Di-brominated and Other Byproducts | - Over-bromination of the side chain or a combination of nuclear and side-chain bromination. | - Use a slight excess or stoichiometric amount of the brominating agent and monitor the reaction closely by TLC or HPLC. - A stepwise addition of the brominating agent can provide better control. |
| Product Instability and Discoloration | - α-bromoketones can be lachrymators and may be unstable, especially when exposed to light, air, or residual acid. | - Work up the reaction promptly and purify the product soon after the reaction is complete. - Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the Friedel-Crafts acylation of resorcinol?
A1: Maintaining anhydrous (dry) conditions is paramount. Lewis acid catalysts like zinc chloride or aluminum chloride are extremely sensitive to moisture, which will deactivate them and lead to a significant drop in yield.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Q2: I am observing the formation of a significant amount of 3,5-dibromo-2,4-dihydroxyacetophenone during my bromination reaction. How can I avoid this?
A2: The formation of 3,5-dibromo-2,4-dihydroxyacetophenone indicates that electrophilic aromatic substitution (nuclear bromination) is the dominant reaction pathway.[2] This is due to the strong activating effect of the two hydroxyl groups. To achieve selective bromination at the acetyl side-chain (α-position), you should protect the hydroxyl groups, for example, by converting them to acetate esters before the bromination step.
Q3: What are the best practices for purifying the final this compound product at a larger scale?
A3: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, often a mixture of ethanol and water, can be used. It is important to perform small-scale solubility tests to determine the optimal solvent ratio. For larger quantities, ensure slow cooling to obtain well-formed crystals and maximize purity. Column chromatography can also be used but may be less practical for very large-scale industrial production.
Q4: Are there any specific safety precautions I should take when working with brominating agents on a large scale?
A4: Yes, many brominating agents are hazardous. For example, elemental bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a solid and generally safer to handle, but it is still a strong oxidizing agent and an irritant. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any spills.
Q5: Can I use acetic acid directly for the Friedel-Crafts acylation of resorcinol to make the process greener?
A5: Yes, using acetic acid as the acylating agent is a greener alternative to acetyl chloride or acetic anhydride as the only byproduct is water.[1] However, this reaction typically requires a strong acid catalyst and conditions to drive the reaction to completion, often by removing the water that is formed.[1]
Data Presentation
Table 1: Comparative Analysis of Catalysts in Friedel-Crafts Acylation of Resorcinol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2',4'-dihydroxyacetophenone (%) | Reference |
| ZnCl₂ | Acetic Acid | None | 120-130 | 4-6 | 85-95 | [Organic Syntheses] |
| AlCl₃ | Acetic Anhydride | Nitrobenzene | 25-30 | 2 | ~70 | [J. Am. Chem. Soc.] |
| Amberlyst-36 | Acetic Acid | None | 150 | 8 | 78 | [4] |
| Methanesulfonic Acid | Acetic Acid | None | 130 | 6 | High | [5][6] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Comparison of Brominating Agents for Acetophenone Derivatives
| Brominating Agent | Substrate | Solvent | Conditions | Product | Yield (%) | Reference |
| Bromine | 4'-Hydroxyacetophenone | Diethyl Ether | 0 °C, 1h | 2-Bromo-4'-hydroxyacetophenone | ~65 | [7] |
| NBS / AIBN | 4'-Acetoxyacetophenone | CCl₄ | Reflux | 2-Bromo-4'-acetoxyacetophenone | High | [General Knowledge] |
| Pyridinium Bromide Perbromide | 4'-Chloroacetophenone | Acetic Acid | 90 °C, 3h | 2-Bromo-4'-chloroacetophenone | 85 | [8] |
| CuBr₂ | 4'-Hydroxyacetophenone | Ethyl Acetate/CHCl₃ | Reflux | 2-Bromo-4'-hydroxyacetophenone | 92 | [J. Org. Chem.] |
Note: The choice of substrate and protection of the hydroxyl group significantly impacts the outcome of the bromination reaction.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2',4'-Dihydroxyacetophenone via Friedel-Crafts Acylation
This protocol is a general guideline for the acylation of resorcinol with acetic acid using zinc chloride as a catalyst.
Materials:
-
Resorcinol
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride
-
Hydrochloric Acid (concentrated)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, heating mantle, and a reflux condenser, charge anhydrous zinc chloride and glacial acetic acid.
-
Addition of Resorcinol: Slowly add resorcinol to the stirred mixture. The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction should be monitored for completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up: Cool the reaction mixture to below 100°C and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the reaction complex and precipitate the product.
-
Isolation: The precipitated crude 2',4'-dihydroxyacetophenone is collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is purified by recrystallization from hot water or an ethanol-water mixture.
Protocol 2: Scale-Up Synthesis of this compound
This protocol outlines a two-step process involving the protection of the hydroxyl groups followed by bromination.
Part A: Acetylation of 2',4'-Dihydroxyacetophenone
Materials:
-
2',4'-Dihydroxyacetophenone
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolution: Dissolve 2',4'-dihydroxyacetophenone in the chosen solvent in a reactor.
-
Acetylation: Add pyridine to the solution, followed by the slow addition of acetic anhydride while maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, water, and brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude 2',4'-diacetoxyacetophenone.
Part B: Bromination of 2',4'-Diacetoxyacetophenone
Materials:
-
2',4'-Diacetoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon Tetrachloride or another suitable non-polar solvent
Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, dissolve 2',4'-diacetoxyacetophenone in the chosen solvent.
-
Bromination: Add NBS and a catalytic amount of AIBN to the solution. Heat the mixture to reflux (or irradiate with a UV lamp) and maintain until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Isolation: Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure to yield crude 2-bromo-2',4'-diacetoxyacetophenone.
Part C: Deprotection
Materials:
-
Crude 2-bromo-2',4'-diacetoxyacetophenone
-
Hydrochloric Acid
-
Methanol
Procedure:
-
Hydrolysis: Dissolve the crude product from Part B in methanol and add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC/HPLC).
-
Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization.
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagram
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// Edges "Start" -> "Acylation" [color="#4285F4"]; "Acylation" -> "Intermediate1" [label="Crude Product", color="#4285F4"]; "Intermediate1" -> "Protection" [color="#4285F4"]; "Protection" -> "Intermediate2" [color="#4285F4"]; "Intermediate2" -> "Bromination" [color="#EA4335"]; "Bromination" -> "Intermediate3" [label="Crude Brominated Product", color="#EA4335"]; "Intermediate3" -> "Deprotection" [color="#4285F4"]; "Deprotection" -> "Purification" [color="#4285F4"]; "Purification" -> "Final_Product" [color="#34A853"]; } Overall workflow for the synthesis.
References
- 1. future4200.com [future4200.com]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Effective work-up procedures to increase the purity of products from 2-Bromo-2',4'-dihydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the purity of 2-Bromo-2',4'-dihydroxyacetophenone.
Troubleshooting Common Purification Issues
Effectively purifying this compound hinges on addressing challenges that can arise during the work-up and purification stages. Below is a guide to troubleshoot common issues.
Issue 1: Low Purity After Initial Work-up
| Potential Cause | Recommended Solution |
| Incomplete Quenching: Residual acidic byproducts (e.g., HBr) from the bromination reaction can lead to product degradation and discoloration. | Ensure the reaction mixture is thoroughly quenched by slowly adding it to a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring until effervescence ceases. |
| Formation of Side Products: The presence of two activating hydroxyl groups on the aromatic ring makes it susceptible to electrophilic aromatic substitution, leading to ring-brominated impurities. Dibromination at the alpha-carbon can also occur.[1] | To minimize these side reactions, consider using a milder brominating agent like N-bromosuccinimide (NBS) and conducting the reaction at a controlled, low temperature (e.g., 0-5 °C).[1] Protecting the hydroxyl groups before bromination is another effective strategy. |
| Product Degradation: As an α-bromoketone, the product can be susceptible to hydrolysis or degradation, especially in the presence of strong bases, moisture, or prolonged exposure to heat and light. | Maintain a neutral or slightly acidic pH during the work-up. Avoid strong bases. If a base is necessary, use a weak, non-nucleophilic base at low temperatures. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light. |
Issue 2: Challenges During Recrystallization
| Potential Cause | Recommended Solution |
| "Oiling Out" of the Product: The compound melts in the hot recrystallization solvent instead of dissolving, and then separates as an oil upon cooling. This is more likely if the boiling point of the solvent is higher than the melting point of the solute. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation. - Try a lower-boiling point solvent or a solvent mixture. - Ensure all the solid is fully dissolved in the minimum amount of hot solvent; if necessary, add a small amount of additional hot solvent. |
| Poor Crystal Formation: The solution remains supersaturated, and crystals do not form upon cooling. | - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Reduce the solvent volume by evaporation and then attempt to cool and crystallize again. |
| Low Recovery of Pure Product: The product is too soluble in the chosen solvent, even at low temperatures. | - Select a different solvent or a solvent mixture in which the product has high solubility at elevated temperatures but low solubility when cold. - Ensure the minimum amount of hot solvent was used for dissolution. - Maximize cooling time in an ice bath. |
| Product is Impure After Recrystallization: The chosen solvent does not effectively discriminate between the product and impurities. | - Perform a second recrystallization with a different solvent system. - Consider a pre-purification step using column chromatography to remove impurities with significantly different polarities. |
Issue 3: Difficulties with Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities: The product and impurities elute at similar times (similar Rf values). | - Adjust the polarity of the mobile phase. For normal-phase silica gel chromatography, if the compounds elute too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they elute too slowly, increase the polarity. - Consider a different solvent system. |
| Product Elutes with the Solvent Front: The mobile phase is too polar. | Start with a much less polar mobile phase (e.g., a higher percentage of hexane or dichloromethane). |
| Product Does Not Elute from the Column: The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution). - For acidic compounds like phenols on silica gel, adding a small amount of a polar, acidic modifier like acetic acid to the mobile phase can improve elution and peak shape. |
| Tailing of Peaks: The compound interacts too strongly with the stationary phase, or the column is overloaded. | - Add a modifier to the mobile phase (e.g., a small amount of acetic acid for phenolic compounds). - Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary impurities often arise from the bromination of 2,4-dihydroxyacetophenone. Due to the two activating hydroxyl groups, electrophilic aromatic substitution on the ring can occur, leading to bromination at positions ortho and para to the hydroxyl groups.[1] Other potential impurities include unreacted starting material (2,4-dihydroxyacetophenone) and potentially a di-brominated product at the alpha-carbon of the acetyl group.
Q2: My purified this compound is a brownish or off-white powder, but I expect a lighter color. What causes this discoloration?
A2: Discoloration can be due to several factors. Trace impurities, particularly those that are colored, can affect the appearance of the final product. Additionally, α-bromoketones can be unstable and may darken over time due to partial decomposition, especially when exposed to light, air, or residual acid (like HBr) from the bromination reaction.
Q3: What are some good starting solvent systems for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for polar compounds like this compound include mixed solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is readily soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Warming the mixture to get a clear solution and then allowing it to cool slowly can yield good crystals. Potential solvent combinations to explore include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl acetate/Hexane
-
Acetone/Hexane
Q4: What is a recommended mobile phase for purifying this compound by silica gel column chromatography?
A4: A gradient of ethyl acetate in hexane is a common and effective mobile phase for separating moderately polar compounds on silica gel. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of ethyl acetate to elute the product and then more polar impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until all effervescence has ceased to ensure complete neutralization of any acidic byproducts.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase). The choice of solvent may need to be optimized based on the reaction solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC using various ratios of a solvent system (e.g., ethyl acetate/hexane) to determine the optimal mobile phase for separation. The ideal Rf value for the product is typically around 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel to prevent disruption of the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the polarity determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions. Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing Purification Workflows
Below are diagrams illustrating the logical steps in troubleshooting and executing the purification of this compound.
References
Technical Support Center: Managing Hydroxyl Group Reactivity in 2-Bromo-2',4'-dihydroxyacetophenone
Welcome to the technical support center for 2-Bromo-2',4'-dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for managing the differential reactivity of the 2'- and 4'-hydroxyl groups. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate the challenges of selective protection and functionalization of this molecule.
Frequently Asked Questions (FAQs)
Q1: Why is one hydroxyl group more reactive than the other in this compound?
A1: The differential reactivity of the hydroxyl groups in this compound arises from the intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. This hydrogen bond decreases the nucleophilicity and acidity of the 2'-hydroxyl group, making the 4'-hydroxyl group more sterically accessible, more acidic, and therefore more reactive towards electrophiles.
Q2: Which hydroxyl group will react first under standard alkylation conditions?
A2: Under most standard alkylation conditions (e.g., using an alkyl halide and a base), the 4'-hydroxyl group will react preferentially. This is due to its higher acidity and greater accessibility compared to the hydrogen-bonded 2'-hydroxyl group.
Q3: What is the primary challenge when attempting to functionalize the hydroxyl groups?
A3: The primary challenge is achieving regioselectivity. While the 4'-hydroxyl is inherently more reactive, forcing conditions, strong bases, or using an excess of reagents can lead to a mixture of products, including the 4'-O-substituted, 2'-O-substituted, and 2',4'-O-disubstituted compounds. Preventing the formation of the undesired bis-alkylated product is a common issue.[1]
Q4: How does the α-bromo substituent on the acetyl group affect the reactivity of the molecule?
A4: The α-bromo ketone is a highly reactive functional group. The bromine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This introduces the possibility of intramolecular side reactions where one of the phenolic hydroxyl groups, particularly the more nucleophilic 4'-phenoxide, could attack the α-carbon, leading to the formation of a cyclic ether (a furanone derivative). This reaction is more likely under basic conditions.
Troubleshooting Guides
Issue 1: Low Regioselectivity and Formation of Bis-Alkylated Product
Symptoms:
-
TLC or LCMS analysis shows multiple product spots, including the desired mono-alkylated product and a less polar bis-alkylated byproduct.
-
Isolated yield of the desired mono-alkylated product is low.
Probable Causes:
-
Strong Base: Using a strong base (like NaH) can deprotonate both hydroxyl groups, leading to a loss of selectivity.
-
Excess Alkylating Agent: A large excess of the alkylating agent can drive the reaction towards disubstitution.[1]
-
High Temperature or Long Reaction Time: Forcing conditions can overcome the reactivity difference between the two hydroxyls.
Solutions:
| Troubleshooting Step | Rationale |
| Use a Milder Base | Employ a weaker base like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃). CsHCO₃ is particularly effective in providing favorable basicity for selective alkylation on the 4-hydroxy group with minimal formation of the bis-alkylated product.[2] |
| Control Stoichiometry | Use a near-stoichiometric amount of the alkylating agent (typically 1.05 to 1.2 equivalents). This limits the availability of the reagent for a second alkylation. |
| Optimize Temperature | Start with a moderate temperature (e.g., 80 °C for CsHCO₃ in acetonitrile) and monitor the reaction closely.[2] Avoid unnecessarily high temperatures. |
| Monitor Reaction Progress | Use TLC or LCMS to track the consumption of the starting material and the formation of the mono- and bis-alkylated products. Stop the reaction once the starting material is consumed to prevent further reaction. |
Issue 2: No Reaction or Very Low Conversion
Symptoms:
-
TLC or LCMS analysis shows predominantly unreacted starting material.
Probable Causes:
-
Insufficiently Active Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides.
-
Base Incompatibility/Insolubility: The chosen base may not be soluble enough in the reaction solvent to effectively deprotonate the phenol.
-
Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Moisture: The presence of water can hydrolyze the alkylating agent and deactivate the base.
Solutions:
| Troubleshooting Step | Rationale |
| Use a More Reactive Electrophile | If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can also facilitate the reaction with an alkyl chloride via an in situ Finkelstein reaction. |
| Choose an Appropriate Solvent | Use a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) to help dissolve the base and phenoxide intermediate. |
| Gradually Increase Temperature | If the reaction is sluggish at a lower temperature, cautiously increase it while monitoring for the formation of byproducts. |
| Ensure Anhydrous Conditions | Dry all glassware thoroughly and use anhydrous solvents. |
Issue 3: Potential Intramolecular Cyclization
Symptoms:
-
Formation of an unexpected, often isomeric, byproduct which is not the 2'-O-alkylated or bis-alkylated product.
-
Mass spectrometry data may indicate a product with the loss of HBr.
Probable Cause:
-
Under basic conditions, the deprotonated 4'-hydroxyl (phenoxide) can act as an intramolecular nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group to form a five-membered ring (a 2-hydroxy-2-methyl-benzofuran-3(2H)-one derivative).
Solutions:
| Troubleshooting Step | Rationale |
| Use a Non-Nucleophilic Base | Employ a hindered or non-nucleophilic base if possible. However, for O-alkylation, a base that generates the phenoxide is necessary. |
| Keep Temperature Low | Intramolecular reactions are often favored at higher temperatures. Running the reaction at the lowest feasible temperature can help minimize this side reaction. |
| Slow Addition of Base | Adding the base slowly can keep the instantaneous concentration of the highly nucleophilic phenoxide low, potentially favoring the intermolecular reaction with the alkylating agent. |
| Protect the 4'-OH first | If the desired chemistry involves modification of the α-bromo ketone part, it is advisable to first protect the 4'-hydroxyl group under conditions that do not promote cyclization (e.g., using a mild base and moderate temperature). |
Experimental Protocols & Data
Protocol 1: Regioselective 4'-O-Alkylation using Cesium Bicarbonate
This protocol is highly recommended for the selective alkylation of the 4'-hydroxyl group and is adapted from established procedures.[2]
Workflow Diagram:
Caption: Workflow for selective 4'-O-alkylation.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 5 mL per mmol of substrate) in a pressure vessel, add the desired alkyl bromide (1.2 eq).
-
Add cesium bicarbonate (CsHCO₃, 3.0 eq) to the suspension.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (CsBr and excess CsHCO₃).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4'-O-alkylated product.
Comparative Data for 4'-O-Alkylation:
The following table summarizes yields for the selective 4'-O-alkylation of 2',4'-dihydroxyacetophenone using various alkyl bromides with the CsHCO₃ protocol.[2]
| Alkyl Bromide | Product | Reaction Time (h) | Yield (%) |
| 1,2-Dibromoethane | 4'-(2-Bromoethoxy)-2'-hydroxyacetophenone | 6 | 73 |
| 1,3-Dibromopropane | 4'-(3-Bromopropoxy)-2'-hydroxyacetophenone | 6 | 81 |
| 1-Bromopropane | 4'-Propoxy-2'-hydroxyacetophenone | 6 | 92 |
| 1-Bromobutane | 4'-Butoxy-2'-hydroxyacetophenone | 6 | 95 |
| Benzyl Bromide | 4'-(Benzyloxy)-2'-hydroxyacetophenone | 6 | ~90 (expected) |
| Propargyl Bromide | 4'-(Prop-2-yn-1-yloxy)-2'-hydroxyacetophenone | 6 | 85 |
Protocol 2: Selective 2'-O-Protection (Hypothetical via Chelation Control)
Direct and high-yielding selective protection of the 2'-hydroxyl group is challenging due to its lower reactivity. A potential strategy involves using a Lewis acid to form a chelate between the 2'-hydroxyl and the carbonyl oxygen, which could then be selectively protected. This remains a less explored area for this specific substrate.
Logical Workflow for Chelation-Controlled Protection:
Caption: A potential workflow for 2'-O-protection.
Note: This is a theoretical approach and would require significant optimization. The choice of Lewis acid, solvent, base, and protecting group would be critical to its success.
Protocol 3: Deprotection of a 4'-O-Benzyl Ether
Deprotection of a benzyl ether at the 4'-position can typically be achieved by catalytic hydrogenolysis.
Methodology:
-
Dissolve the 4'-(Benzyloxy)-2'-hydroxyacetophenone derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 10 mol%).
-
Stir the mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus, at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dihydroxyacetophenone.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo-2',4'-dihydroxyacetophenone vs. 2-Chloro-2',4'-dihydroxyacetophenone in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and overall yield. This guide provides an objective comparison of the reactivity of two key α-haloacetophenone derivatives: 2-bromo-2',4'-dihydroxyacetophenone and 2-chloro-2',4'-dihydroxyacetophenone. This analysis is supported by established chemical principles and representative experimental data to inform the selection of the optimal reagent for various synthetic applications.
The primary differentiator in the chemical behavior of these two compounds lies in the nature of the halogen substituent at the α-position to the carbonyl group. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl, which polarizes the carbon-halogen bond and stabilizes the transition state in nucleophilic substitution reactions.
Core Reactivity Principles: The Halogen Leaving Group
The reactivity of α-haloketones in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism, is fundamentally governed by the leaving group ability of the halide. The established trend for leaving group aptitude among halogens is I > Br > Cl > F. This trend is inversely related to the basicity of the halide ion; weaker bases are superior leaving groups. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻), rendering this compound intrinsically more reactive towards nucleophiles than its chloro-substituted counterpart.
Quantitative Reactivity Comparison
To illustrate this, we can consider a representative nucleophilic substitution reaction, such as the synthesis of a chalcone derivative via the Claisen-Schmidt condensation. In this reaction, the α-haloacetophenone first reacts with a base to form an enolate, which then acts as a nucleophile. However, in reactions where the α-haloacetophenone itself is the electrophile, the difference in reactivity becomes paramount.
For a hypothetical SN2 reaction with a common nucleophile, such as piperidine, we can anticipate a significantly faster reaction rate and potentially higher yield when using the bromo derivative under identical conditions. The following table provides a representative comparison based on typical outcomes observed in analogous systems.
| Parameter | This compound | 2-Chloro-2',4'-dihydroxyacetophenone | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride. |
| Typical Reaction Time | Shorter | Longer | Higher reactivity leads to faster consumption of starting material. |
| Potential Yield | Generally Higher | Potentially Lower | Faster, more efficient reaction can lead to higher product conversion and fewer side reactions. |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions (e.g., higher temperature, stronger base) | To compensate for the lower reactivity of the chloride leaving group. |
Experimental Protocols
The following section provides a detailed experimental protocol for a comparative study of the reactivity of this compound and 2-chloro-2',4'-dihydroxyacetophenone in the synthesis of a chalcone derivative.
Comparative Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (a Chalcone)
Objective: To compare the reaction time and yield of a Claisen-Schmidt condensation reaction using either this compound or 2-chloro-2',4'-dihydroxyacetophenone as the starting material.
Materials:
-
This compound
-
2-Chloro-2',4'-dihydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Two parallel reactions should be set up, one with the bromo- reactant and one with the chloro- reactant.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of either this compound or 2-chloro-2',4'-dihydroxyacetophenone in 30 mL of ethanol.
-
Add 10 mmol of benzaldehyde to the solution.
-
While stirring at room temperature, slowly add 15 mL of a 10% aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80°C). Monitor the progress of the reaction every 30 minutes using thin-layer chromatography (TLC). The mobile phase can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The reaction is considered complete when the starting acetophenone spot is no longer visible. Record the total reaction time for each setup.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone.
-
Analysis: Dry the purified product and determine the final mass to calculate the percentage yield. Characterize the product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a logical experimental workflow.
Caption: Mechanism of Claisen-Schmidt Condensation.
Caption: Comparative Experimental Workflow.
Conclusion
The choice between this compound and 2-chloro-2',4'-dihydroxyacetophenone for a synthetic transformation will depend on a balance of factors including desired reactivity, cost, and availability. For reactions requiring high reactivity and shorter reaction times, the bromo derivative is the superior choice. However, for large-scale syntheses where cost is a primary concern, the potentially less expensive chloro analog may be considered, with the understanding that more forcing reaction conditions may be necessary to achieve comparable results. The provided experimental protocol offers a framework for researchers to directly compare these two reagents in their specific applications, enabling an informed decision for their synthetic strategy.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-2',4'-dihydroxyacetophenone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile precursor, 2-Bromo-2',4'-dihydroxyacetophenone. By presenting key experimental data and detailed methodologies, this document aims to facilitate the evaluation and selection of promising candidates for further investigation in the quest for novel therapeutics.
Compounds derived from this compound, particularly chalcones and thiazoles, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. The introduction of the bromine atom and hydroxyl groups on the acetophenone scaffold is believed to play a crucial role in enhancing the biological efficacy of these synthesized molecules. This guide will delve into the quantitative data from various studies, outline the experimental protocols for their synthesis and screening, and visualize the key signaling pathways they modulate.
Comparative Biological Activity: A Data-Driven Overview
The biological potential of compounds derived from this compound and its close analogs is summarized below, with a focus on their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Chalcones, synthesized through the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes, have emerged as a significant class of compounds with potent cytotoxic effects against various cancer cell lines.[1][2] The presence of a bromine atom on the chalcone scaffold has been noted to influence their anticancer activity.[3]
| Compound Type | Target Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Chalcone Derivative 1 | MCF-7 (Breast) | < 20 | - | - |
| Chalcone Derivative 5 | MCF-7 (Breast) | < 20 | - | - |
| Chalcone Derivative 23 | MCF-7 (Breast) | < 20 | - | - |
| Chalcone Derivative 25 | MCF-7 (Breast) | < 20 | - | - |
| Chalcone Derivative 1 | A549 (Lung) | < 20 | - | - |
| Chalcone Derivative 5 | A549 (Lung) | < 20 | - | - |
| Chalcone Derivative 23 | A549 (Lung) | > 20 | - | - |
| Chalcone Derivative 25 | A549 (Lung) | < 20 | - | - |
| Chalcone-Sulfonamide Hybrid 4 | MCF-7 (Breast) | More potent than Tamoxifen | Tamoxifen | - |
Table 1: In Vitro Cytotoxicity of Chalcone Derivatives. [2][3]
Antimicrobial Activity
Derivatives of dihydroxyacetophenone have shown promising activity against a range of microbial pathogens. Notably, brominated derivatives have demonstrated significant antibacterial effects, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[4][5]
| Compound Type | Target Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
| Brominated Dihydroxyacetophenone Derivative | Pseudomonas aeruginosa | - | Good Activity |
| Brominated Dihydroxyacetophenone Derivative | Gram-positive bacteria | - | Good Activity |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | - | 2.5–5.0 mg/mL |
Table 2: Antimicrobial Activity of Brominated Acetophenone Derivatives. [4][5][6]
Antioxidant Activity
The antioxidant potential of phenolic compounds is a key area of investigation. Chalcones and other derivatives of hydroxyacetophenones have been evaluated for their ability to scavenge free radicals, a property often attributed to the presence of hydroxyl groups on the aromatic rings.[7][8]
| Compound Type | Assay | Antioxidant Activity |
| Benzylic Bromophenols | DPPH Radical Scavenging | Effective Scavengers |
| Benzylic Bromophenols | ABTS Radical Scavenging | Effective Scavengers |
| 2'-Hydroxy-Chalcones | DPPH Radical Scavenging | Potent Activity |
Table 3: Antioxidant Activity of Bromophenol and Chalcone Derivatives. [7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for the synthesis and biological screening of the discussed compounds.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This method is a reliable and widely used procedure for synthesizing chalcones.[9]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolve this compound and the substituted aromatic aldehyde in ethanol.
-
Add a solution of KOH or NaOH in ethanol dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.[9]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
Antioxidant Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.[8]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm). The degree of discoloration indicates the scavenging potential of the compound.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General workflow for the synthesis and characterization of chalcones.
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.[1]
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Antimicrobial Activity of Thiazole Derivatives from 2-Bromo-2',4'-dihydroxyacetophenone
Thiazole derivatives represent a significant class of heterocyclic compounds that are extensively researched for their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3][4] The synthesis of novel thiazole-containing molecules is a key area of interest in the development of new and potent antimicrobial agents to combat the growing challenge of drug resistance.[1][4][5] This guide provides a comparative overview of the antimicrobial activity of thiazole derivatives synthesized from the precursor 2-Bromo-2',4'-dihydroxyacetophenone.
Synthesis of Thiazole Derivatives
The primary method for synthesizing thiazole derivatives from α-halocarbonyl compounds like this compound is the Hantzsch thiazole synthesis.[1][2][6] This reaction involves the cyclization of the α-bromoketone with a compound containing an N-C-S fragment, such as thiourea or a substituted thioamide.
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: General workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthesized thiazole derivatives is commonly evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity.
Below is a comparative table of MIC values for various thiazole derivatives. While specific data for derivatives from this compound is not extensively available in the provided search results, the table includes data for structurally related compounds to provide a basis for comparison.
| Compound | R-Group on Thiazole | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 4-Fluorophenyl | Staphylococcus aureus | 6.25 | [7] |
| Escherichia coli | 6.25 | [7] | ||
| Derivative B | 3-Pyridyl | Candida albicans | 3.9 | [8] |
| Derivative C | Biphenyl | Candida albicans | Very good activity | [2] |
| Derivative D | 4-(methylthio)phenyl | Gram-positive bacteria | Lower than tetracycline | [2] |
| Derivative E | 2,5-Dichlorothienyl | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| Escherichia coli | 6.25 - 12.5 | [2] | ||
| Standard Drug | Ofloxacin | S. aureus, E. coli | - | [9] |
| Standard Drug | Ketoconazole | A. niger | - | [9] |
| Standard Drug | Fluconazole | Candida species | 15.62 | [8] |
Note: The data presented is for a range of thiazole derivatives to illustrate the potential activity. The exact activity of derivatives from this compound would need to be determined experimentally.
Experimental Protocols
General Synthesis of 2-amino-4-(2,4-dihydroxyphenyl)thiazole
This protocol is adapted from the Hantzsch thiazole synthesis.[6]
-
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional for neutralization)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates as a hydrobromide salt, it can be collected by filtration.
-
To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a mild base like sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Collect the precipitated free base by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Materials:
-
Synthesized thiazole derivatives
-
Bacterial/fungal strains
-
M Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ofloxacin, Fluconazole) as positive controls
-
Solvent (e.g., DMSO) as a negative control
-
-
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate. The concentration range can be, for example, from 200 µg/mL to 0.1 µg/mL.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compounds), and a growth control (broth with only the microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Flavonoids from 2-Bromo-2',4'-dihydroxyacetophenone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of flavonoids and their precursors derived from 2-Bromo-2',4'-dihydroxyacetophenone against various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.
Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The substitution pattern on the flavonoid scaffold plays a crucial role in their biological efficacy. This guide focuses on the cytotoxic potential of flavonoids and their chalcone precursors synthesized using this compound, a starting material that introduces a bromine atom, often enhancing the anticancer effects.
Comparative Cytotoxicity Data
The cytotoxic effects of flavonoids and chalcones derived from or related to this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxicity of these compounds. The data below summarizes the IC50 values from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 11.9 (42.19 µg/mL) | Doxorubicin | 2.9 (10.61 µg/mL) |
| 4'-bromoflavonol (Compound 6l) | A549 (Lung) | 0.46 ± 0.02 | 5-Fluorouracil | 4.98 ± 0.41 |
| Chalcone 12 (prenyl, methoxy, hydroxyl) | MCF-7 (Breast) | 4.19 ± 1.04 | - | - |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | - | - | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | - | - | |
| Chalcone 13 (prenyl, methoxy, hydroxyl) | MCF-7 (Breast) | 3.30 ± 0.92 | - | - |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | - | - | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | - | - |
Note: The data for 4'-bromoflavonol and chalcones 12 and 13 are included to provide a broader context on the potential of bromo-substituted flavonoids and chalcones, as comprehensive studies on a series of flavonoids derived directly from this compound are limited.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the cytotoxicity of the studied compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A primary mechanism of anticancer activity for many flavonoids is the induction of apoptosis, or programmed cell death. Bromo-substituted flavonoids have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Flavonoids can alter the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.
Caption: Intrinsic apoptosis pathway induced by bromo-substituted flavonoids.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxicity of newly synthesized flavonoid derivatives is a multi-step process that begins with compound synthesis and characterization, followed by in vitro assays to determine their biological activity.
Caption: General experimental workflow for cytotoxicity studies of flavonoids.
References
A Comparative Analysis of Flavonoid Synthesis Yields from Diverse Acetophenone Precursors
For researchers and professionals in drug development, the efficient synthesis of flavonoids is a critical step in exploring their vast therapeutic potential. The choice of starting materials, particularly the acetophenone precursor, significantly influences the reaction yield and the structural diversity of the resulting flavonoid scaffold. This guide provides an objective comparison of flavonoid synthesis yields using various acetophenone precursors, supported by experimental data and detailed methodologies.
The primary route for synthesizing many flavonoids, such as chalcones, flavanones, and aurones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which serves as a key intermediate.[1][2][3][4][5][6] Subsequent intramolecular cyclization of the chalcone intermediate leads to the formation of various flavonoid classes.[7]
Comparative Yield Data
The yield of flavonoid synthesis is highly dependent on the electronic and steric properties of the substituents on both the acetophenone and benzaldehyde rings, as well as the reaction conditions employed. The following table summarizes quantitative yield data from various studies, highlighting the impact of different acetophenone precursors.
| Acetophenone Precursor | Benzaldehyde Precursor | Flavonoid Type (Intermediate) | Catalyst/Solvent | Yield (%) | Reference |
| Acetophenone | Dimethylamino benzaldehyde | Chalcone | 10% NaOH / Ethanol | 80.4 | [8] |
| Acetophenone | Vanillin | Chalcone | Glacial Acetic Acid, HCl, 10% KOH / Ethanol | 25.0 | [8] |
| Acetophenone | Diphenyl formaldehyde | Chalcone | 10% NaOH / Ethanol | 76.3 | [8] |
| Unsubstituted Acetophenone | Unsubstituted Benzaldehyde | Chalcone | Sodium impregnated on activated chicken eggshells | 43 | [9] |
| Amino-substituted Acetophenone | Various Benzaldehydes | Chalcone | Sodium impregnated on activated chicken eggshells | High Yields | [9] |
| Nitro-substituted Acetophenone | Various Benzaldehydes | Chalcone | Sodium impregnated on activated chicken eggshells | Higher Yields than Amino-substituted | [9] |
| 2-Hydroxyacetophenone | 2-Chlorobenzaldehyde | Chalcone | Not Specified | Not Specified | [3] |
| 2'-Hydroxyacetophenone | Benzaldehyde | Chalcone | 10 eq. NaOH | 62 | [10] |
| 2-Hydroxy-4,6-dimethoxy-acetophenone | o-Methylbenzaldehyde | Chalcone | 20% aq. KOH / Ethanol | 61 | [11] |
| 2-Hydroxy-4,6-dimethoxy-acetophenone | o-Chlorobenzaldehyde | Chalcone | 20% aq. KOH / Ethanol | 70 | [11] |
| 2-Hydroxy-4,6-dimethoxy-acetophenone | Benzaldehyde | Chalcone (Flavokawain B) | 20% aq. KOH / Ethanol | 72 | [11] |
| 4',6'-dimethoxy-2'-hydroxy-acetophenone | Substituted Benzaldehydes | Chalcone | 20% aq. KOH / Ethanol | Not specified | [11] |
| o-Hydroxyacetophenone | 4-Dimethylaminobenzaldehyde | Chalcone | NaOH | 94.2 | [12] |
| 2',6'-Dihydroxyacetophenone | Aromatic Ketones | Aurone | Potassium tert-butoxide / DMSO | Not Specified | [13] |
| Substituted Acetophenones | Substituted Benzaldehydes | Aurone | Improved Algar-Flynn-Oyamada reaction | 41 (overall) | [14] |
Observations from the Data:
-
Electronic Effects: The presence of electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., nitro) on the acetophenone ring generally leads to higher yields of chalcones compared to unsubstituted acetophenone.[9]
-
Hydroxy Substitution: 2-hydroxyacetophenones are common precursors for the synthesis of various flavonoids, including chalcones, flavanones, and flavones.[1][3][10][15][16] The presence of additional methoxy groups, as in 2-hydroxy-4,6-dimethoxy-acetophenone, also results in good to high yields of chalcones.[11]
-
Reaction Conditions: The choice of catalyst and solvent system plays a crucial role. Base-catalyzed reactions using sodium hydroxide or potassium hydroxide in ethanol are frequently employed and generally provide good yields.[8][11] Solvent-free conditions have also been reported to produce high yields.[6][17]
Experimental Protocols
The following are detailed methodologies for key experiments in flavonoid synthesis, based on commonly cited procedures.
1. General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on multiple sources for the synthesis of chalcones, which are precursors to many flavonoids.[8][11][18][19]
-
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0-1.2 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)
-
-
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash it with cold water until the washings are neutral, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
2. Synthesis of Flavanones from 2'-Hydroxychalcones
Flavanones are synthesized by the intramolecular cyclization of 2'-hydroxychalcones.[2][10]
-
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Methanol
-
Dichloromethane
-
Proton Sponge (or other suitable base/catalyst)
-
-
Procedure:
-
Add the 2'-hydroxychalcone, methanol, dichloromethane, and proton sponge to a round-bottom flask with a stir bar.
-
Reflux the mixture for approximately 24 hours.[2]
-
Monitor the isomerization of the chalcone to the flavanone by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the resulting flavanone by column chromatography or recrystallization.
-
3. One-Pot Synthesis of Aurones
This method describes a one-pot synthesis of aurones from substituted acetophenones and benzaldehydes.[14]
-
Materials:
-
Substituted Acetophenone
-
Substituted Benzaldehyde
-
Reagents for an improved Algar-Flynn-Oyamada reaction (details specific to the desired aurone).
-
-
Procedure:
-
The synthesis is typically carried out in a single reaction vessel without isolation of intermediates.
-
The specific steps and reagents will depend on the target aurone, but generally involve the initial formation of a chalcone-like intermediate followed by oxidative cyclization.
-
This one-pot strategy can be more efficient, offering higher yields and simpler operations compared to multi-step syntheses.[14]
-
Visualizing the Synthesis Pathway
The following diagrams illustrate the general workflow and logical relationships in flavonoid synthesis from acetophenone precursors.
Caption: General workflow for flavonoid synthesis.
The diagram above illustrates the common synthetic route starting from substituted acetophenones and benzaldehydes, proceeding through a chalcone intermediate, and culminating in various flavonoid classes via cyclization.
References
- 1. ajptonline.com [ajptonline.com]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Antioxidant Activity of Chalcones and Flavonoids Derived from 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of chalcones and flavonoids synthesized from 2-Bromo-2',4'-dihydroxyacetophenone. While direct experimental data for compounds derived from this specific precursor is limited in publicly available literature, this guide draws upon data from structurally analogous compounds to provide a robust comparative framework. The information presented herein is intended to guide research and development efforts in the discovery of novel antioxidant agents.
Comparative Antioxidant Activity
The antioxidant potential of chalcones and their corresponding flavonoids is typically evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Generally, flavonoids exhibit greater antioxidant activity than their precursor chalcones.[1] The presence of hydroxyl (-OH) groups on the aromatic rings is a key determinant of the antioxidant capacity of both chalcones and flavonoids.[1]
Chalcone Derivatives
The antioxidant activity of chalcones is significantly influenced by the substitution pattern on both aromatic rings. Studies on chalcones derived from 2'-hydroxyacetophenones and various substituted benzaldehydes provide valuable insights. For instance, the presence of a bromine atom can modulate the antioxidant activity, and its position on the ring is crucial.[2]
Table 1: Comparative Antioxidant Activity (IC50) of Structurally Related Chalcone Derivatives
| Compound/Derivative | DPPH Assay (IC50 in µg/mL) | ABTS Assay (IC50 in µg/mL) | Reference(s) |
| Unsubstituted Chalcone | >100 | Not Reported | [2] |
| 2'-hydroxychalcone | 25-50 | Not Reported | [2] |
| 4'-Bromochalcone | ~70 | Not Reported | [2] |
| 2-Bromochalcone | Significant Activity* | Not Reported | [1] |
| Chalcone C1 (from 2,4-dihydroxy acetophenone) | 40.52 | Not Reported | [3] |
*Specific IC50 value not provided in the abstract, but noted as having "significant activity".
Flavonoid Derivatives
Flavonoids are formed by the oxidative cyclization of chalcones. This structural change often leads to an enhancement of antioxidant properties. The resulting flavones or flavonols, particularly those with hydroxyl groups at specific positions, are potent radical scavengers.
Table 2: Comparative Antioxidant Activity (IC50) of Structurally Related Flavonoid Derivatives
| Compound/Derivative | DPPH Assay (IC50 in µg/mL) | ABTS Assay (IC50 in µg/mL) | Reference(s) |
| Flavonoid F1 (from Chalcone C1) | 42.90 | Not Reported | [3] |
| 3-Bromo-flavone | Weak Activity* | Not Reported | [4] |
| Quercetin (Reference Flavonoid) | ~5 | ~1.9 | [5] |
| Luteolin (Reference Flavonoid) | ~10 | ~17.3 µM | [6] |
*Qualitative assessment from the study.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[7] The color change from deep violet to pale yellow is measured spectrophotometrically.[7]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (chalcones/flavonoids)
-
Reference standard (e.g., Ascorbic acid, Quercetin)
-
96-well microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[7]
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and reference standard in a suitable solvent (e.g., DMSO, methanol).[7] From the stock solutions, prepare serial dilutions to obtain a range of concentrations.[7]
-
Assay:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.[7]
-
Add 100 µL of the DPPH solution to each well.[7]
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.[7]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffer or ethanol
-
Test compounds (chalcones/flavonoids)
-
Reference standard (e.g., Trolox, Ascorbic acid)
-
96-well microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Preparation of Test Solutions: Prepare stock solutions and serial dilutions of the test compounds and reference standard as described for the DPPH assay.[6]
-
Assay:
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
Visualizing Methodologies and Pathways
Synthesis Workflow
The general synthesis of flavonoids from the specified precursor involves a two-step process: a Claisen-Schmidt condensation to form the chalcone, followed by an oxidative cyclization to yield the flavonoid.
Caption: General synthesis of flavonoids from this compound.
Antioxidant Signaling Pathway
Chalcones and flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[8]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-2',4'-dihydroxyacetophenone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystal structure analysis stands as the gold standard for this purpose, providing unequivocal insights into stereochemistry, conformation, and intermolecular interactions that govern a compound's biological activity. This guide offers a comparative analysis of the X-ray crystallographic data of derivatives of 2-Bromo-2',4'-dihydroxyacetophenone, a scaffold of interest in medicinal chemistry. We present available crystallographic data, compare it with alternative analytical techniques, and provide detailed experimental protocols to aid in structural elucidation studies.
Derivatives of 2',4'-dihydroxyacetophenone, particularly chalcones, are a well-studied class of compounds exhibiting a wide range of biological activities. The introduction of a bromine atom at the α-position to the carbonyl group can significantly influence the molecule's reactivity, conformation, and crystal packing, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide delves into the structural nuances of these derivatives as revealed by X-ray crystallography.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely employed for the characterization of these molecules. Each method offers unique advantages and limitations.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing, intermolecular interactions. | Unambiguous and complete structural determination. | Requires single crystals of suitable size and quality, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, solution-state conformation, dynamic processes. | Provides information about the molecule in solution, which can be more biologically relevant. Non-destructive. | Does not provide precise bond lengths and angles. Structure is an average of conformations in solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or conformation. |
| UV-Vis Spectroscopy | Information about conjugated systems. | Simple and quantitative. | Provides limited structural information. |
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for selected derivatives of 2',4'-dihydroxyacetophenone. The inclusion of a non-brominated chalcone and a dimethoxy-substituted chalcone allows for a comparative analysis of the effects of substitution on the crystal structure.
Table 1: Crystallographic Data for 2',4'-Dihydroxyacetophenone Derivatives
| Compound | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate[1] | 2′,4′-dihydroxy-3,4-dimethoxychalcone[2] |
| CCDC No. | Not specified | 2092940[2] |
| Empirical Formula | C₁₅H₁₄O₅ | C₁₇H₁₆O₅ |
| Formula Weight | 274.26 | 300.29 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 11.489 (2) | 12.345 (3) |
| b (Å) | 9.5903 (17) | 8.456 (2) |
| c (Å) | 12.498 (2) | 14.567 (3) |
| α (°) | 90 | 90 |
| β (°) | 103.649 (3) | 109.56 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1338.2 (4) | 1432.1 (6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.361 | 1.392 |
| R-factor (%) | Not specified | 5.34 |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate[1] | 2′,4′-dihydroxy-3,4-dimethoxychalcone[2] |
| C=O bond length (Å) | Not specified | 1.258(2) |
| Cα=Cβ bond length (Å) | Not specified | 1.345(3) |
| Dihedral angle between phenyl rings (°) | 7.24 (16) | Not specified |
Note: The crystal structure of a 2-bromo derivative of 2',4'-dihydroxyacetophenone was not publicly available at the time of this publication. The provided data for related chalcones serves as a reference for comparison once such a structure becomes available.
Experimental Protocols
Synthesis and Crystallization
Derivatives of this compound are typically synthesized via the Claisen-Schmidt condensation of 2',4'-dihydroxyacetophenone with a substituted benzaldehyde, followed by bromination at the α-position of the ketone.
General Synthesis of a Chalcone Derivative:
-
Dissolve 2',4'-dihydroxyacetophenone (1 eq.) and the desired substituted benzaldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution.
-
Stir the reaction mixture at room temperature for several hours until a precipitate forms.
-
Acidify the mixture with dilute HCl.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.
X-ray Crystal Structure Analysis
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final crystal structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic reasonability.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound derivatives.
References
Comparative Analysis of Reaction Mechanisms for 2-Bromo-2',4'-dihydroxyacetophenone: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational and theoretical underpinnings of the reaction mechanisms of 2-Bromo-2',4'-dihydroxyacetophenone, supported by available experimental data. As a versatile intermediate in the synthesis of pharmaceuticals, particularly flavonoids, a thorough understanding of its reactivity is paramount for optimizing synthetic routes and designing novel molecular entities.
Theoretical Framework: Unraveling the Reactivity of an α-Bromo Ketone
The reactivity of this compound is governed by the interplay of its key functional groups: the α-bromo ketone, and the dihydroxyphenyl moiety. Computational studies on analogous α-bromoacetophenones provide a foundational understanding of the potential reaction pathways.
The primary site of reactivity is the α-carbon, which is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group and the bromine atom. Nucleophilic attack on this carbon is a key reaction, but the presence of the carbonyl group and acidic phenolic protons introduces the possibility of competing reaction mechanisms.
Theoretical calculations, primarily using Density Functional Theory (DFT), on simpler α-bromoacetophenones reveal a nuanced potential energy surface where several reaction pathways are possible when reacting with a nucleophile/base like a hydroxide ion.[1] These include:
-
Direct Nucleophilic Substitution (SN2): The nucleophile directly attacks the α-carbon, displacing the bromide ion. This is often the expected and desired pathway for synthetic applications.
-
Carbonyl Addition: The nucleophile can attack the electrophilic carbonyl carbon. This can be a reversible or irreversible step, potentially leading to different products.
-
Proton Abstraction (Enolate Formation): The protons on the α-carbon are acidic and can be removed by a base to form an enolate intermediate. This pathway is a prelude to reactions such as the Favorskii rearrangement, although this is less common for this specific substrate.
Computational studies indicate that for α-bromoacetophenones, there can be a transition state that has characteristics of both addition and substitution.[1][2] The preferred pathway can be influenced by the electronic nature of the substituents on the aromatic ring and the identity of the nucleophile. For this compound, the electron-donating hydroxyl groups are expected to influence the electrophilicity of the carbonyl carbon and the stability of potential intermediates.
Reaction Mechanisms: A Comparative Overview
The primary reaction of synthetic importance for this compound is nucleophilic substitution at the α-carbon. This reaction is fundamental to its use as a building block, for instance, in the synthesis of flavonoids and other heterocyclic compounds.
Nucleophilic Substitution (SN2) Pathway
The most common and synthetically useful reaction is the SN2 displacement of the bromide ion. The general mechanism is depicted below:
References
Spectroscopic Comparison of 2-Bromo-2',4'-dihydroxyacetophenone and Its Reaction Products: A Guide for Researchers
For Immediate Release
In the dynamic field of drug discovery and organic synthesis, a thorough understanding of the spectroscopic characteristics of key intermediates and their derivatives is paramount for unambiguous structure elucidation and reaction monitoring. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Bromo-2',4'-dihydroxyacetophenone and its common reaction products, namely a representative chalcone and a 2-aminothiazole derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key experimental data and methodologies.
Introduction to this compound
This compound is a versatile synthetic intermediate possessing multiple reactive sites: an α-bromoketone, a phenolic hydroxyl group at the 4'-position, and a hydroxyl group at the 2'-position that is often involved in intramolecular hydrogen bonding.[1] This trifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of flavonoids, heterocyclic compounds, and other biologically active molecules.[1] Understanding the changes in spectroscopic signatures upon reaction is crucial for confirming the formation of desired products.
Spectroscopic Profile of this compound
The spectroscopic data for this compound provides a baseline for comparison with its reaction products. The key spectral features are summarized below.
| Spectroscopic Data of this compound | |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | Data for the analogous 2-Bromo-4'-hydroxyacetophenone shows: δ 10.61 (s, 1H, -OH), 7.91-7.86 (m, 2H, Ar-H), 6.90-6.86 (m, 2H, Ar-H), 4.78 (s, 2H, -CH₂Br). For the 2',4'-dihydroxy compound, additional hydroxyl proton signal and splitting pattern changes in the aromatic region are expected. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals based on related structures: Signals for the carbonyl carbon, aromatic carbons (some shifted upfield due to the additional hydroxyl group), and the α-carbon bearing the bromine. |
| IR (KBr, cm⁻¹) | Broad O-H stretching band for the phenolic hydroxyl groups, a C=O stretching frequency for the ketone, C-Br stretching, and characteristic aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. |
Common Reaction Pathways and Spectroscopic Analysis of Products
This compound readily undergoes reactions at its α-bromo-ketone moiety. Two common and synthetically useful transformations are the Claisen-Schmidt condensation to form chalcones and the Hantzsch synthesis to yield thiazoles.
Claisen-Schmidt Condensation: Synthesis of a Chalcone Derivative
The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a base, leads to the formation of a chalcone. This reaction proceeds via an aldol condensation followed by dehydration.
The formation of the chalcone introduces an α,β-unsaturated system and an additional aromatic ring, leading to significant changes in the spectroscopic data.
| Spectroscopic Data Comparison: Starting Material vs. Chalcone Product | |
| This compound | |
| ¹H NMR | Aromatic protons in a complex pattern, a singlet for the -CH₂Br protons. |
| ¹³C NMR | Signal for the -CH₂Br carbon. |
| IR (cm⁻¹) | C-Br stretch. |
| MS (m/z) | Isotopic pattern for bromine. |
Hantzsch Thiazole Synthesis
The reaction of this compound with thiourea is a classic Hantzsch synthesis that yields a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of heterocyclic compounds.
The formation of the thiazole ring introduces new functional groups and a different electronic environment, resulting in distinct spectroscopic features.
| Spectroscopic Data Comparison: Starting Material vs. 2-Aminothiazole Product | |
| This compound | |
| ¹H NMR | Singlet for the -CH₂Br protons. |
| ¹³C NMR | Signal for the -CH₂Br carbon and the carbonyl carbon. |
| IR (cm⁻¹) | C=O stretch, C-Br stretch. |
| MS (m/z) | Isotopic pattern for bromine. |
Experimental Protocols
General Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
To a solution of this compound (1 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL), an aqueous solution of NaOH (40%, 2 mL) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Synthesis of 2-Amino-4-(2,4-dihydroxyphenyl)thiazole
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.
Conclusion
The spectroscopic comparison of this compound with its chalcone and 2-aminothiazole derivatives reveals distinct and predictable changes in their ¹H NMR, ¹³C NMR, IR, and mass spectra. These changes, driven by the formation of new functional groups and conjugated systems, provide clear evidence for the successful transformation of the starting material. This guide serves as a foundational tool for researchers, enabling efficient and accurate characterization of these important classes of compounds.
References
A Comparative Guide to the In Vitro Efficacy of Bioactive Compounds Derived from 2-Bromo-2',4'-dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various bioactive compounds synthesized from 2-bromo-2',4'-dihydroxyacetophenone and its parent compound, 2',4'-dihydroxyacetophenone. The data presented herein is compiled from recent scientific literature to offer an objective overview of their potential as antimicrobial, antitumor, and enzyme-inhibiting agents. While extensive in vitro studies have been conducted, it is important to note a gap in the current literature regarding direct comparative in vivo efficacy for these specific compounds.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the quantitative data on the in vitro efficacy of various derivatives.
Table 1: Antimicrobial Activity of Brominated Dihydroxyacetophenone Derivatives
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| 3e | Pseudomonas aeruginosa ATCC 27853 | 0.625[1] | 0.625[1] |
| Escherichia coli ATCC 25922 | 0.625[1] | 0.625[1] | |
| Bacillus subtilis | 0.625[1] | 0.625[1] | |
| Staphylococcus aureus ATCC 25923 | 0.31[1] | - | |
| Sarcina lutea ATCC 9341 | 0.31[1] | - | |
| Bacillus cereus ATCC 14579 | 0.31[1] | - | |
| Candida albicans ATCC 10231 | Good Activity | - |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. All brominated compounds tested showed good antibacterial effects.[1]
Table 2: Antitumor Activity of Brominated Acetophenone Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| 5c | MCF7 (Breast Adenocarcinoma) | < 10[2] |
| A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89[2] | |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70[2] | |
| PC3 (Prostate Adenocarcinoma) | < 10[2] | |
| MCF12F (Normal Breast Epithelial) | > 100[2] |
IC50: Half-maximal inhibitory concentration. Compound 5c, with an O-methyl acetate in the ortho position, was the most cytotoxic against the tested tumor cell lines while showing low cytotoxicity against a normal cell line.[2]
Table 3: Phosphodiesterase (PDE) Inhibitory Activity of 2,4-dihydroxyacetophenone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol | PDE-1 | Potent Inhibition |
| Various Derivatives | PDE-1 | 0.05 ± 0.11 to 8.02 ± 1.03 |
| Various Derivatives | PDE-3 | 0.012 ± 0.32 to 1.01 ± 0.22 |
| Suramin (Standard) | PDE-1 & PDE-3 | - |
A series of bis-Schiff bases of 2,4-dihydroxyacetophenone were synthesized and evaluated for their inhibitory activity against phosphodiesterase-1 and -3. Many compounds, including a brominated derivative, showed excellent inhibitory activity, with some being more potent than the standard, suramin.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 2-Bromo-4'-hydroxyacetophenone
This protocol describes a common laboratory-scale synthesis.
-
Reaction Setup: Dissolve 15 g (110 mmol) of 4'-hydroxyacetophenone in 200 mL of ether in a round-bottom flask.
-
Bromination: Cool the solution to 0°C. Add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of ether dropwise over 20 minutes with stirring.
-
Reaction Monitoring: Continue stirring the mixture for 1 hour at 0°C.
-
Work-up: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash it with the saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Recrystallize the crude product from ether to yield 2-Bromo-4'-hydroxyacetophenone.[4][5]
Broth Microdilution Assay for Antimicrobial Susceptibility
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well plate, mix 50 µL of the compound solution with 50 µL of Mueller-Hinton broth (for bacteria) or Sabouraud broth (for fungi) and perform serial two-fold dilutions.
-
Inoculation: Add 2 µL of a 0.5 McFarland standard microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 24°C for 24 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible microbial growth.[1]
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture 10 µL from the wells with no visible growth onto agar plates. The lowest concentration that completely kills the microorganisms is the MBC/MFC.[1]
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6][7][8]
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of bioactive compounds to their in vitro evaluation.
Caption: Experimental workflow from synthesis to in vitro evaluation.
Synthesis of a Bioactive Diazine Derivative
This diagram illustrates a synthetic pathway to obtain diazine derivatives with a dihydroxyacetophenone skeleton.
Caption: Synthesis of diazine derivatives from dihydroxyacetophenone.
Proposed Mechanism of Antitumor Activity
The antitumor effect of some brominated derivatives is suggested to be linked to their pro-oxidant activity, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Caption: Pro-oxidant mechanism of antitumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of 2-Bromo-4'-hydroxyacetophenone [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-2',4'-dihydroxyacetophenone: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Bromo-2',4'-dihydroxyacetophenone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure safe disposal. This compound is classified as corrosive to metals, harmful if swallowed, and capable of causing severe skin burns and eye damage. Adherence to the following disposal procedures is critical for mitigating risks and maintaining a safe laboratory environment.
Hazard and Safety Summary
A clear understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Corrosive to metals, Category 1 | H290: May be corrosive to metals |
| Acute toxicity, Oral, Category 4 | H302: Harmful if swallowed |
| Skin corrosion, Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage, Category 1 | H318: Causes serious eye damage |
Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local and national regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Collection and Storage:
- Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Container: The waste container must be made of a material compatible with the chemical and be in good condition. Ensure the container is kept tightly closed.
- Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (corrosive, harmful).
- Storage: Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. This area should be secure and accessible only to authorized personnel.
2. Treatment and Final Disposal:
- Professional Disposal: The disposal of this chemical waste must be entrusted to a licensed waste disposal company. Your institution's EHS office will have established procedures for the pickup and disposal of hazardous chemical waste.
- Incineration: A common disposal method for this type of organic chemical is incineration. Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1]. This should only be performed by a licensed disposal facility.
- Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company[1].
3. Spill and Contamination Cleanup:
- Minor Spills: In the event of a small spill, clean it up immediately. Avoid generating dust. Use dry cleanup procedures and place the spilled material and cleanup supplies in a suitable, labeled container for waste disposal[2][3].
- Contaminated PPE: All PPE that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-2',4'-dihydroxyacetophenone
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-2',4'-dihydroxyacetophenone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Summary
This compound is a chemical that poses significant health risks. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.
| Identifier | Value |
| CAS Number | 2491-39-6[1] |
| Hazard Statements | H290: May be corrosive to metals[1] H302: Harmful if swallowed[1][2] H314: Causes severe skin burns and eye damage[1][2] H318: Causes serious eye damage[1] |
| Signal Word | Danger[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this substance. The following equipment must be worn to minimize exposure.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should also be considered. | To protect against splashes that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). An impervious lab coat or chemical-resistant apron and closed-toe shoes are required. | To prevent skin contact which can cause severe burns.[1][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a fume hood. | To prevent inhalation of dust, which can be harmful.[5][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[4]
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling:
-
Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid the generation of dust when weighing or transferring the material.[4][5] Use smooth scooping motions rather than pouring.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Accidental Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly, and decontaminate any affected surfaces.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other laboratory trash. Segregate solid waste (contaminated gloves, wipes, absorbent material) from liquid waste.
-
Containerization: Place all waste into clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal: Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[1][8] Do not dispose of this chemical down the drain.[9] Contaminated clothing should be washed before reuse.
Procedural Workflow
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
